Bis-ANS dipotassium
Beschreibung
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Eigenschaften
Molekularformel |
C32H24K2N2O6S2 |
|---|---|
Molekulargewicht |
674.9 g/mol |
InChI |
InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);; |
InChI-Schlüssel |
LSJLBIIJDLVQLA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bis-ANS Dipotassium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium (B57713) salt (Bis-ANS) is a pivotal fluorescent probe for elucidating protein structure and dynamics. Its mechanism of action is rooted in its environmentally sensitive fluorescence, which is significantly enhanced upon binding to hydrophobic regions on protein surfaces. This property renders Bis-ANS an invaluable tool for characterizing protein folding intermediates, detecting conformational changes, and assessing protein aggregation – all critical parameters in drug development and molecular biology research. This guide provides a comprehensive overview of the core mechanism of Bis-ANS, quantitative photophysical data, detailed experimental protocols, and visualizations to facilitate its effective application in a research setting.
Core Mechanism of Action
The utility of Bis-ANS as a fluorescent probe stems from the dramatic change in its quantum yield of fluorescence upon transitioning from a polar aqueous environment to a nonpolar environment, such as a hydrophobic pocket on a protein.[1][2][3][4][5]
-
In Aqueous Solution: In a polar solvent like water, Bis-ANS exhibits negligible fluorescence.[1][3][4][6] Upon excitation, the excited state energy is efficiently dissipated through non-radiative decay pathways, primarily via intramolecular rotation and interactions with the polar solvent molecules.[7][8]
-
Binding to Hydrophobic Sites: When Bis-ANS encounters exposed hydrophobic patches on a protein's surface, its phenyl and naphthyl rings interact non-covalently and partition into these nonpolar cavities.[1][3][9][10] This sequestration from the aqueous environment and the steric hindrance within the binding pocket restrict the intramolecular rotations of the Bis-ANS molecule.
-
Fluorescence Enhancement and Blue Shift: The restriction in molecular motion reduces the efficiency of non-radiative decay, leading to a significant increase in fluorescence quantum yield.[11][12] Concurrently, the change in the polarity of the microenvironment results in a "blue shift," or a shift of the fluorescence emission maximum to a shorter wavelength.[1][3][10][13] This combined effect of enhanced intensity and a blue-shifted emission is the hallmark of Bis-ANS binding to a protein's hydrophobic surface.
Caption: The mechanism of Bis-ANS fluorescence is dependent on its environment.
Quantitative Data Presentation
The photophysical properties of Bis-ANS are highly dependent on its surrounding environment. The following table summarizes key quantitative data for Bis-ANS.
| Property | Free in Aqueous Solution | Bound to Protein (Typical) | Reference |
| Excitation Maximum (λex) | ~390 nm | ~396-401 nm | [1] |
| Emission Maximum (λem) | ~523 nm | ~488 nm | [1] |
| Fluorescence Quantum Yield | Very Low | Significantly Increased | [8][11] |
| Binding Affinity (Kd) | Not Applicable | Nanomolar to Micromolar Range (e.g., ~80 nM for Aβ fibers) | [6][14] |
Experimental Protocols
Probing Protein Surface Hydrophobicity
This experiment quantifies the exposure of hydrophobic patches on a protein, which can be indicative of its conformational state.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Bis-ANS (e.g., 1 mM) in a minimal amount of an organic solvent like DMSO or ethanol (B145695) and bring to the final volume with purified water.
-
Prepare a series of protein solutions at a constant concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a corresponding series of buffer solutions without the protein to serve as blanks.
-
-
Titration:
-
To a fixed volume of the protein solution in a fluorescence cuvette, make serial additions of the Bis-ANS stock solution to achieve a range of final Bis-ANS concentrations.
-
After each addition, mix gently and allow the system to equilibrate for a defined period (e.g., 5-10 minutes) at a constant temperature.
-
Repeat the titration for the buffer-only blank.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the samples at the excitation maximum of bound Bis-ANS (approximately 395 nm).
-
Record the fluorescence emission spectrum (e.g., from 450 nm to 600 nm).
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the corresponding blank from each protein sample measurement.
-
Plot the corrected fluorescence intensity at the emission maximum (around 490 nm) as a function of Bis-ANS concentration. The initial slope of this plot is proportional to the accessible hydrophobic surface area of the protein.
-
Caption: Experimental workflow for determining protein surface hydrophobicity.
Monitoring Protein Folding and Unfolding
This protocol is used to detect folding intermediates, such as the "molten globule" state, which often expose hydrophobic regions that are buried in the native state.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Bis-ANS.
-
Prepare a solution of the protein of interest in a suitable buffer.
-
Prepare a series of solutions containing a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) hydrochloride) at varying concentrations.
-
-
Denaturation/Refolding:
-
Mix the protein solution with the denaturant solutions to achieve a range of final denaturant concentrations.
-
Allow the samples to incubate at a constant temperature until equilibrium is reached.
-
-
Fluorescence Measurement:
-
Add a small, constant amount of Bis-ANS stock solution to each sample.
-
After a brief equilibration period, measure the fluorescence intensity at the emission maximum of bound Bis-ANS (around 490 nm) with excitation at approximately 395 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the denaturant concentration.
-
A bell-shaped curve, with a peak in fluorescence at intermediate denaturant concentrations, is indicative of the formation of a folding intermediate with significant exposed hydrophobic surface area.
-
Caption: Workflow for monitoring protein folding and unfolding using Bis-ANS.
Signaling Pathways and Logical Relationships
Bis-ANS is not a direct participant in cellular signaling pathways. Instead, it serves as an analytical tool to probe conformational changes in signaling proteins that can result from events such as ligand binding, post-translational modifications, or protein-protein interactions. A change in the Bis-ANS fluorescence signal upon a specific cellular event can infer a conformational change in the protein of interest, providing insights into the mechanism of signal transduction.
Caption: Logical relationship of Bis-ANS as a probe in signaling pathway analysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invitrogen™ Bis-ANS (4,4'-Dianilino-1,1'-Binaphthyl-5,5'-Disulfonic Acid, Dipotassium Salt) | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence spectroscopic and molecular dynamics study of bis-ANS/protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Versatile Fluorophore: A Technical Guide to Bis-ANS Dipotassium Salt for Researchers
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the core properties and applications of the Bis-ANS dipotassium (B57713) fluorescent probe. This document provides an in-depth overview of its physicochemical characteristics, detailed experimental protocols for its use in studying protein conformation and aggregation, and visual workflows to facilitate experimental design.
Core Properties of Bis-ANS Dipotassium Salt
4,4'-Bis(1-anilinonaphthalene-8-sulfonate) dipotassium salt (Bis-ANS) is a valuable extrinsic fluorescent probe widely utilized in biochemistry and drug discovery.[1] Its defining characteristic is its sensitivity to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and a significant increase in quantum yield upon binding to hydrophobic regions of macromolecules, such as proteins.[2][3] This property makes it an exceptional tool for investigating protein folding, conformational changes, and aggregation.[4][5]
Physicochemical and Spectroscopic Data
A summary of the key quantitative properties of this compound salt is presented in Table 1. This data is essential for accurate preparation of solutions and interpretation of experimental results.
| Property | Value | Source(s) |
| Chemical Name | 4,4'-Bis(phenylamino)-[1,1'-binaphthalene]-5,5'-disulfonic acid dipotassium salt | [6] |
| Molecular Formula | C₃₂H₂₂K₂N₂O₆S₂ | [6] |
| Molecular Weight | 672.85 g/mol | [6] |
| CAS Number | 65664-81-5 | [6] |
| Purity | ≥95% | [7] |
| Excitation Maximum (λex) | ~355-390 nm | [6][7] |
| Emission Maximum (λem) - Free | ~520-523 nm | [7][8] |
| Emission Maximum (λem) - Bound | ~484-496 nm (blue-shifted) | [7][8] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water.[6] Also soluble in DMF (~30 mg/ml) and slightly soluble in ethanol.[7] | [6][7] |
| Storage | Store at room temperature or -20°C.[6][7] | [6][7] |
Experimental Protocols
The unique fluorescent properties of Bis-ANS make it a versatile tool for various biochemical assays. Below are detailed methodologies for its application in protein binding, aggregation, and folding studies.
Protein Binding Studies via Fluorescence Titration
This protocol outlines a general procedure to determine the binding affinity (dissociation constant, Kd) of a ligand to a protein using Bis-ANS as a competitive fluorescent probe.
Materials:
-
This compound salt
-
Purified protein of interest
-
Ligand of interest
-
Appropriate buffer (e.g., PBS, Tris-HCl)
-
Fluorometer with excitation and emission wavelength control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of Bis-ANS in a suitable solvent (e.g., DMSO or water).[7]
-
Prepare a stock solution of the purified protein in the assay buffer.
-
Prepare a stock solution of the ligand in the assay buffer.
-
-
Determination of Optimal Bis-ANS Concentration:
-
Titrate a fixed concentration of the protein with increasing concentrations of Bis-ANS to determine the concentration of Bis-ANS that gives a significant and stable fluorescence signal upon binding.
-
-
Competitive Binding Assay:
-
Prepare a series of solutions containing a fixed concentration of the protein and the optimized concentration of Bis-ANS.
-
To each solution, add increasing concentrations of the ligand.
-
Incubate the samples at a constant temperature for a sufficient time to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using the fluorometer. Set the excitation wavelength to ~390 nm and record the emission spectrum or the intensity at the peak emission wavelength of bound Bis-ANS (~490 nm).[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the ligand concentration.
-
The decrease in fluorescence intensity indicates the displacement of Bis-ANS from the protein by the ligand.
-
Fit the data to a suitable binding model (e.g., one-site or two-site competition model) to calculate the Kd of the ligand.
-
Monitoring Protein Aggregation Kinetics
This protocol describes how to use Bis-ANS to monitor the kinetics of protein aggregation, a critical aspect in the study of neurodegenerative diseases and the stability of therapeutic proteins.
Materials:
-
This compound salt
-
Protein prone to aggregation (e.g., amyloid-beta, alpha-synuclein)
-
Aggregation-inducing buffer or conditions (e.g., specific pH, temperature, agitation)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Bis-ANS in an appropriate solvent.
-
Prepare a solution of the monomeric protein in the aggregation buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the protein solution to each well.
-
Add a fixed final concentration of Bis-ANS to each well. A typical final concentration is in the low micromolar range.
-
-
Initiation and Monitoring of Aggregation:
-
Induce aggregation using the desired method (e.g., incubation at 37°C with shaking).
-
Measure the fluorescence intensity at regular time intervals using the plate reader. Set the excitation wavelength to ~390 nm and the emission wavelength to ~500 nm.[2]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The resulting sigmoidal curve represents the kinetics of protein aggregation, with the lag phase, elongation phase, and plateau phase.
-
Kinetic parameters such as the lag time (t_lag) and the apparent rate constant of aggregation (k_app) can be determined by fitting the data to a suitable model, such as the Boltzmann equation.
-
Investigating Protein Folding and Unfolding
Bis-ANS can be used to study the equilibrium unfolding and refolding of proteins, providing insights into their conformational stability and the presence of intermediate states like the molten globule.[5]
Materials:
-
This compound salt
-
Purified protein
-
Denaturant (e.g., urea, guanidinium (B1211019) hydrochloride)
-
Assay buffer
-
Fluorometer
Procedure:
-
Preparation of Samples:
-
Prepare a series of protein solutions in the assay buffer containing increasing concentrations of the denaturant.
-
Prepare a corresponding series of refolding samples by diluting the fully unfolded protein (in a high concentration of denaturant) into a buffer with decreasing concentrations of the denaturant.
-
Allow all samples to equilibrate for a sufficient time.
-
-
Addition of Bis-ANS:
-
Add a small aliquot of Bis-ANS stock solution to each sample to a final concentration that is sufficient to provide a measurable signal without significantly affecting the protein stability.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of each sample (excitation at ~390 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum or the wavelength of the emission maximum as a function of the denaturant concentration for both the unfolding and refolding series.
-
An increase in fluorescence intensity followed by a decrease is indicative of the formation and subsequent unfolding of a molten globule intermediate, which exposes hydrophobic patches that bind Bis-ANS.[5]
-
The midpoint of the transition can be used to determine the conformational stability of the protein.
-
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can aid in understanding and planning experiments. The following diagrams were generated using the Graphviz DOT language.
Experimental Workflow for Protein Stability Analysis
Caption: Workflow for assessing protein stability using Bis-ANS.
Amyloid-Beta Aggregation Pathway
Caption: The amyloid-beta aggregation pathway and the interaction of Bis-ANS.
References
- 1. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Image‐Based Analysis of Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. jmess.org [jmess.org]
- 14. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s [mdpi.com]
An In-depth Technical Guide to the Excitation and Emission Spectra of Bis-ANS Dipotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium (B57713) salt (Bis-ANS), a widely utilized fluorescent probe in biochemical and pharmaceutical research. Its sensitivity to the polarity of its environment makes it an invaluable tool for investigating protein conformation, aggregation, and binding events.
Core Principles of Bis-ANS Fluorescence
Bis-ANS is a non-covalent, extrinsic fluorescent probe. Its fluorescence characteristics are highly dependent on its local environment. In aqueous solutions, Bis-ANS is essentially non-fluorescent.[1][2] However, upon binding to hydrophobic regions of macromolecules, such as proteins, it exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum.[1][2][3][4][5] This phenomenon arises from the shielding of the probe from the quenching effects of water and the altered electronic state of the molecule in a nonpolar environment.[6]
The primary interaction between Bis-ANS and proteins is through its hydrophobic phenyl and naphthyl rings, which bind to exposed nonpolar cavities on the protein surface.[1][4][7] This makes Bis-ANS a powerful tool for studying protein folding, unfolding, the formation of molten globule states, and the characterization of protein aggregates, including amyloid fibrils.[1][2][8][9]
Quantitative Spectral Data
The photophysical properties of Bis-ANS are summarized in the table below. It is crucial to note that the emission maximum of Bis-ANS can vary depending on the specific protein it is bound to and the nature of the binding site.
| Property | Value (Free in Aqueous Solution) | Value (Bound to Protein) | References |
| Excitation Maximum (λex) | ~390 nm | ~390 nm | [1][2][3][4][5] |
| Emission Maximum (λem) | ~523 nm | ~484 - 496 nm | [1][2][3][4][5] |
| Fluorescence | Negligible | Significantly Enhanced | [2][8] |
| Quantum Yield | Very low in aqueous solution | Markedly increased | [6][9] |
Note: Some sources report a free emission maximum of ~520 nm.[8] The excitation maximum has also been reported at 355 nm and 395 nm in some contexts.[3][8]
Experimental Protocols
The following provides a generalized methodology for utilizing Bis-ANS to study protein conformational changes. The specific concentrations and incubation times may require optimization depending on the protein of interest and the experimental objectives.
1. Preparation of Stock Solutions:
-
Bis-ANS Stock Solution: Prepare a stock solution of Bis-ANS dipotassium salt in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used, with solubilities of approximately 30 mg/mL.[3] A stock solution in phosphate-buffered saline (PBS) at a pH of 7.2 is also possible, with a lower solubility of around 5 mg/mL.[3] It is recommended to prepare fresh aqueous solutions and not store them for more than a day.[3] Protect the stock solution from light.
-
Protein Stock Solution: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., PBS, Tris-HCl). The buffer should be chosen to maintain the native conformation and stability of the protein.
2. Titration Experiment:
-
To a solution of the protein at a known concentration (e.g., 0.1 mg/mL), add small aliquots of the Bis-ANS stock solution.[9]
-
It is crucial to keep the final concentration of the organic solvent (if used for the Bis-ANS stock) to a minimum to avoid inducing structural changes in the protein.[9]
-
Allow the system to equilibrate. The interaction between Bis-ANS and proteins is typically rapid, occurring within seconds.[10][11]
3. Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the excitation maximum of Bis-ANS (typically around 390 nm).
-
Record the emission spectra over a suitable wavelength range, for example, from 450 nm to 550 nm.[9]
-
A significant increase in fluorescence intensity and a blue shift in the emission maximum from ~523 nm towards the 484-496 nm range indicates binding of Bis-ANS to hydrophobic sites on the protein.[1][2][3][4][5]
4. Data Analysis:
-
The fluorescence intensity at the emission maximum can be plotted against the Bis-ANS concentration to generate a binding curve.
-
From this data, binding parameters such as the dissociation constant (Kd) can be determined, although it's important to recognize that Bis-ANS can bind to multiple heterogeneous sites on a protein.[12]
Visualizations
The following diagrams illustrate the core principles and workflow associated with the use of Bis-ANS.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | 65664-81-5 | Benchchem [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.cn]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescence spectroscopic and molecular dynamics study of bis-ANS/protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synchem.de [synchem.de]
- 9. researchgate.net [researchgate.net]
- 10. Application of BisANS fluorescent dye for developing a novel protein assay | PLOS One [journals.plos.org]
- 11. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Protein Landscapes: An In-depth Technical Guide to Bis-ANS Binding at Hydrophobic Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a valuable fluorescent probe extensively utilized to characterize the hydrophobic landscape of proteins. Its utility stems from a significant increase in fluorescence quantum yield upon binding to nonpolar cavities and exposed hydrophobic patches on protein surfaces. This phenomenon provides a powerful tool for investigating protein folding, conformational changes, aggregation, and the formation of molten globule states—partially folded intermediates with native-like secondary structure but a loosely packed tertiary structure. In the realm of drug development, understanding the hydrophobic sites of target proteins is crucial for designing ligands with high affinity and specificity. This guide offers a comprehensive overview of the principles of Bis-ANS binding, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug discovery.
The Core Principle: Hydrophobic Interaction and Fluorescence Enhancement
Bis-ANS is essentially non-fluorescent in aqueous environments. However, upon binding to hydrophobic pockets on a protein's surface, it experiences a nonpolar environment that restricts its intramolecular rotation. This restriction minimizes non-radiative decay pathways, leading to a substantial increase in fluorescence intensity and a characteristic blue shift in the emission maximum. The interaction is primarily driven by hydrophobic forces between the anilinonaphthalene rings of Bis-ANS and nonpolar amino acid residues of the protein. Electrostatic interactions can also play a role in the binding process.
The dimeric nature of Bis-ANS, compared to its monomeric counterpart ANS, often results in a higher binding affinity for hydrophobic sites, making it a more sensitive probe for detecting subtle conformational changes and protein aggregation.
Quantitative Analysis of Bis-ANS-Protein Interactions
The affinity of Bis-ANS for a protein is quantified by the dissociation constant (Kd), which represents the concentration of Bis-ANS at which half of the protein's binding sites are occupied. A lower Kd value indicates a higher binding affinity. The stoichiometry (n) of the binding reaction reveals the number of Bis-ANS molecules that bind to a single protein molecule. Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, offering deeper insights into the driving forces of the interaction.
Table 1: Dissociation Constants (Kd) of Bis-ANS with Various Proteins
| Protein | Method | Kd (μM) | Reference |
| Aβ (1-40) fiber | Fluorescence Spectroscopy | ~0.08 | [1] |
| Thermally stressed IgG | Time-Resolved Fluorescence | ~0.05 | [2] |
| Thermally stressed IgG | Isothermal Titration Calorimetry | ~63 | [2] |
Note: The significant difference in Kd values for stressed IgG highlights how different techniques can be sensitive to different binding populations.
Table 2: Thermodynamic Parameters of ANS Binding to Bovine Serum Albumin (BSA)
| Ligand | Association Constant (Ka) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| 1,8-ANS | 1-9 x 10⁵ | - | - |
| 2,6-ANS | 1-9 x 10⁵ | - | - |
Note: This data for the related probe ANS demonstrates the thermodynamic parameters that can be obtained through ITC. The study indicates that both hydrophobic effects and electrostatic interactions are relevant for binding.[3]
Experimental Protocols
Fluorescence Spectroscopy
Fluorescence spectroscopy is the most common technique for studying Bis-ANS binding. The general principle involves titrating a protein solution with increasing concentrations of Bis-ANS and measuring the corresponding increase in fluorescence intensity.
Materials:
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
Protein of interest, purified and in a suitable buffer
-
Bis-ANS stock solution (e.g., in DMSO or ethanol)
-
Buffer solution (ensure it does not interfere with fluorescence measurements)
Protocol:
-
Sample Preparation:
-
Prepare a solution of the protein of interest at a known concentration in the chosen buffer. The optimal protein concentration should be determined empirically but is typically in the low micromolar range.
-
Prepare a stock solution of Bis-ANS in a minimal amount of organic solvent (e.g., DMSO) to ensure solubility. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting the protein structure.
-
Filter all solutions through a 0.22 µm filter to remove any aggregates or dust particles.
-
-
Instrument Setup:
-
Set the excitation wavelength for Bis-ANS, typically around 385-395 nm.[4][5]
-
Set the emission wavelength scan range, usually from 450 nm to 600 nm. The emission maximum for bound Bis-ANS is typically around 490-520 nm.[5]
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Titration:
-
Place the protein solution in the cuvette.
-
Record the initial fluorescence spectrum of the protein solution alone (blank).
-
Add small aliquots of the Bis-ANS stock solution to the protein solution, mixing thoroughly after each addition.
-
After each addition, allow the system to equilibrate (typically a few minutes) and then record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Perform a control titration by adding Bis-ANS to the buffer solution without the protein to account for the intrinsic fluorescence of Bis-ANS in the buffer.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer control from the corresponding protein-Bis-ANS spectra.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the Bis-ANS concentration.
-
The resulting binding curve can be fitted to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant (Kd) and stoichiometry (n).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of Bis-ANS to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Protein of interest, purified and dialyzed against the experimental buffer
-
Bis-ANS solution prepared in the same dialysis buffer
-
Degassing station
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the protein against the chosen buffer to ensure a perfect match between the protein and ligand solutions, minimizing heats of dilution.
-
Prepare the Bis-ANS solution in the final dialysis buffer.
-
Degas both the protein and Bis-ANS solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
Determine the accurate concentrations of both the protein and Bis-ANS solutions.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Set the stirring speed to ensure rapid mixing without causing protein denaturation.
-
Set the injection volume and the spacing between injections.
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the Bis-ANS solution into the injection syringe.
-
Perform an initial small injection to eliminate any artifacts from the syringe tip.
-
Carry out a series of injections of the Bis-ANS solution into the protein solution.
-
Perform a control titration by injecting Bis-ANS into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of Bis-ANS to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[6]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon Bis-ANS binding.
Materials:
-
Circular Dichroism Spectrometer
-
Quartz cuvettes with appropriate path lengths (e.g., 1 mm for far-UV, 10 mm for near-UV)
-
Protein of interest, purified and in a suitable buffer
-
Bis-ANS solution
Protocol:
-
Sample Preparation:
-
Prepare the protein solution in a CD-compatible buffer (e.g., low concentrations of phosphate (B84403) buffer). Avoid buffers with high absorbance in the far-UV region.
-
The protein concentration will depend on the path length of the cuvette and the wavelength range being scanned.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range for scanning. For secondary structure, scan in the far-UV region (e.g., 190-250 nm). For tertiary structure, scan in the near-UV region (e.g., 250-320 nm).
-
Set the scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.
-
-
Measurement:
-
Record the CD spectrum of the buffer alone (blank).
-
Record the CD spectrum of the protein solution.
-
Add Bis-ANS to the protein solution at the desired concentration, mix, and equilibrate.
-
Record the CD spectrum of the protein-Bis-ANS complex.
-
Record the CD spectrum of Bis-ANS in buffer to check for any intrinsic CD signal from the dye itself.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein and protein-Bis-ANS spectra.
-
Compare the CD spectra of the protein in the absence and presence of Bis-ANS.
-
Changes in the far-UV CD spectrum can indicate alterations in the protein's secondary structure content (α-helix, β-sheet, random coil).[7]
-
Changes in the near-UV CD spectrum can suggest alterations in the environment of aromatic amino acid residues, reflecting changes in the tertiary structure.[7]
-
Visualizations: Workflows and Logical Relationships
Applications in Drug Development and Research
-
Target Characterization: Bis-ANS can be used to identify and characterize hydrophobic binding pockets on target proteins, providing valuable information for structure-based drug design.
-
High-Throughput Screening: Fluorescence-based assays using Bis-ANS can be adapted for high-throughput screening of compound libraries to identify potential ligands that bind to hydrophobic sites.
-
Protein Stability and Formulation: Bis-ANS is a sensitive indicator of protein unfolding and aggregation. It is used in formulation development to assess the stability of therapeutic proteins under various conditions (e.g., temperature, pH, agitation).
-
Studying Protein-Ligand Interactions: Changes in Bis-ANS fluorescence upon ligand binding can indicate that the ligand binds to a hydrophobic site, potentially displacing the probe. This can be used in competitive binding assays.
-
Investigating Misfolding Diseases: Bis-ANS is widely used to study the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta in Alzheimer's disease.[8] It can be used to monitor the kinetics of aggregation and to screen for inhibitors of this process.[4]
Conclusion
Bis-ANS is a versatile and powerful tool for probing the hydrophobic characteristics of proteins. Its fluorescence properties provide a sensitive means to study protein conformation, stability, and interactions. By understanding the principles of Bis-ANS binding and employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively leverage this probe to gain critical insights into protein structure and function, ultimately advancing our understanding of biological processes and facilitating the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ThT and Bis-ANS Fluorescence Assay [bio-protocol.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. nuvisan.com [nuvisan.com]
- 7. CD Spectroscopy of Protein Conformational Changes | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of Bis-ANS Dipotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium (B57713) salt (Bis-ANS), a widely used fluorescent probe for characterizing the hydrophobic properties of proteins and monitoring protein aggregation. Understanding its solubility and stability is critical for the design and interpretation of experiments in which it is utilized.
Solubility of Bis-ANS Dipotassium Salt
This compound salt exhibits varying solubility in different solvents, a key consideration for stock solution preparation and experimental design. It is readily soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), moderately soluble in aqueous buffers, and only slightly soluble in ethanol.
Quantitative Solubility Data
| Solvent System | Reported Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| Dimethylformamide (DMF) | ~30 | ~44.59 | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | ~30 | ~44.59 | [1][2][3] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~5 | ~7.43 | [1][3] |
| Water | 20 mM | - | [4] |
| Ethanol | Slightly soluble | - | [1][3] |
Note: Molar concentration is calculated based on a molecular weight of 672.85 g/mol .
Experimental Protocols for Solubility Determination
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
This method determines the maximum concentration of Bis-ANS that can be dissolved in a solvent under equilibrium conditions.
Materials:
-
This compound salt (solid)
-
Solvent of interest (e.g., PBS pH 7.4)
-
Micro-centrifuge tubes
-
Shaker/incubator
-
Centrifuge
-
HPLC-UV or a spectrophotometer
Procedure:
-
Add an excess amount of solid Bis-ANS to a known volume of the solvent in a micro-centrifuge tube.
-
Tightly seal the tubes and place them in a shaker/incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of Bis-ANS in the diluted supernatant using a validated HPLC-UV method or by measuring its absorbance at its λmax (~395 nm) and using a standard curve.
-
Calculate the original concentration in the supernatant to determine the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination
This high-throughput method assesses the solubility of a compound when transitioning from a concentrated organic stock solution to an aqueous buffer.
Materials:
-
This compound salt
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader with nephelometry or UV-Vis capabilities
Procedure:
-
Prepare a concentrated stock solution of Bis-ANS in DMSO (e.g., 10-20 mM).
-
In a 96-well plate, perform a serial dilution of the Bis-ANS stock solution with the aqueous buffer.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
-
Alternatively, after incubation, filter the solutions to remove any precipitate and measure the absorbance of the filtrate in a UV-transparent plate. The highest concentration that does not show a significant decrease in absorbance corresponds to the kinetic solubility.
Stability of this compound Salt
The stability of Bis-ANS is influenced by factors such as storage conditions, light exposure, and the solvent system.
Storage and Handling Recommendations
-
Solid Form: Store the solid material at -20°C in the dark. Under these conditions, it is stable for at least four years.[5]
-
Stock Solutions in Organic Solvents (DMF, DMSO): Prepare stock solutions and store them in small aliquots at -20°C, protected from light. It is recommended to purge the solvent with an inert gas before dissolving the solid to minimize oxidation.
-
Aqueous Solutions: Aqueous solutions of Bis-ANS are not recommended for long-term storage. It is best to prepare them fresh for each experiment. If short-term storage is necessary, protect from light and use within a day.[6]
Photostability
Bis-ANS exhibits high photostability under typical laboratory light conditions.[7][8]
Protocol 3: Photostability Assessment
This protocol is adapted from a study on a novel protein assay using Bis-ANS.[7]
Materials:
-
Bis-ANS solution (e.g., 50 µM in PBS)
-
UV-transparent microcuvettes or PCR tubes
-
Light sources:
-
White light (e.g., 400 and 40,000 lux)
-
UV light (254 nm and 366 nm)
-
-
Spectrofluorometer
Procedure:
-
Prepare aliquots of the Bis-ANS solution.
-
Keep one aliquot in the dark as a control.
-
Expose the other aliquots to the different light sources for a defined period (e.g., 5 minutes).
-
After exposure, measure the fluorescence intensity of all samples (including the dark control) using a spectrofluorometer (excitation ~390 nm, emission ~523 nm).
-
Compare the fluorescence intensity of the light-exposed samples to the dark control. A significant decrease in fluorescence would indicate degradation. No significant changes were observed for Bis-ANS under the tested conditions.[7]
Chemical Stability in Solution
While generally stable, prolonged storage in aqueous solutions can lead to degradation. A stability-indicating HPLC method is the gold standard for assessing the chemical stability of Bis-ANS over time.
Protocol 4: HPLC-Based Stability Assessment
This protocol provides a framework for developing a stability-indicating HPLC method for Bis-ANS.
Materials:
-
Bis-ANS solution in the solvent of interest
-
HPLC system with a UV-Vis or PDA detector
-
C18 reversed-phase HPLC column
-
Mobile phase components (e.g., acetonitrile (B52724), water, formic acid or a buffer)
Procedure:
-
Method Development:
-
Dissolve Bis-ANS in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Develop a gradient reversed-phase HPLC method that yields a sharp, symmetrical peak for the intact Bis-ANS. A common starting point is a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution at a wavelength where Bis-ANS has strong absorbance (e.g., 395 nm).
-
-
Forced Degradation Study:
-
To ensure the method is stability-indicating, perform forced degradation studies. Expose Bis-ANS solutions to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.
-
Analyze the stressed samples by the developed HPLC method to confirm that the degradation product peaks are well-resolved from the parent Bis-ANS peak.
-
-
Stability Study:
-
Prepare a solution of Bis-ANS in the solvent of interest and store it under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of the solution into the HPLC system.
-
Record the peak area of the Bis-ANS peak. A decrease in the peak area over time indicates degradation. The percentage of remaining Bis-ANS can be calculated relative to the initial time point.
-
Application in Protein Aggregation Studies and Experimental Workflow
Bis-ANS is a valuable tool for monitoring protein aggregation as its fluorescence increases upon binding to exposed hydrophobic regions of protein aggregates.
Signaling Pathway and Experimental Workflow Visualization
The interaction of Bis-ANS with proteins is not a signaling pathway in the traditional sense but rather a direct binding event that reports on protein conformation. The following diagram illustrates a typical experimental workflow for monitoring protein aggregation using Bis-ANS.
Caption: Workflow for monitoring protein aggregation using Bis-ANS.
This in-depth guide provides researchers with the necessary information to effectively use this compound salt in their studies. By understanding its solubility and stability characteristics and employing the appropriate experimental protocols, the reliability and reproducibility of experimental results can be significantly enhanced.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. synchem.de [synchem.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Fluorescent Landscape: A Technical Guide to Bis-ANS Dipotassium Salt Quantum Yield in Diverse Solvents
For Immediate Release
[City, State] – December 3, 2025 – This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the fluorescence quantum yield of Bis-ANS dipotassium (B57713) salt in various solvent environments. Bis-ANS, a widely used fluorescent probe, exhibits significant changes in its photophysical properties in response to the polarity of its surroundings, making it a valuable tool for studying protein conformation and hydrophobic interactions. This document summarizes the available data, provides detailed experimental protocols for quantum yield determination, and presents visual workflows to aid in experimental design.
Core Principles of Bis-ANS Fluorescence
Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt) is known for its sensitivity to the polarity of its environment. In aqueous solutions, Bis-ANS is essentially non-fluorescent.[1] However, in nonpolar or hydrophobic environments, such as when bound to the hydrophobic pockets of proteins or dissolved in organic solvents, it exhibits a significant increase in fluorescence intensity.[2][3] This phenomenon is attributed to the Twisted Intramolecular Charge Transfer (TICT) mechanism. In polar solvents, the excited state of Bis-ANS can relax through non-radiative pathways, quenching fluorescence. In nonpolar environments, these non-radiative pathways are less favorable, leading to an increase in the fluorescence quantum yield.
Quantitative Data on Bis-ANS Quantum Yield
Table 1: Qualitative Relationship between Solvent Polarity and Bis-ANS Fluorescence
| Solvent Class | Relative Polarity | Observed Bis-ANS Fluorescence Intensity |
| Water | High | Minimal / Negligible[2][4] |
| 50% Aqueous Ethanol | Moderately High | Low[2] |
| Absolute Ethanol | Moderate | High[2] |
| Methanol (B129727) | Moderate | High[2] |
| Acetone | Low | Very High[2] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The relative quantum yield of a fluorescent molecule like Bis-ANS can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[5][6][7] The following protocol outlines the steps for this comparative method.
Materials and Equipment
-
Bis-ANS dipotassium salt
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[8]
-
Spectroscopic grade solvents of interest
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a quartz cuvette
-
Volumetric flasks and pipettes
Procedure
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to Bis-ANS. The standard should be photochemically stable and have a well-documented quantum yield.[8]
-
Preparation of Stock Solutions: Prepare stock solutions of both Bis-ANS and the chosen standard in the desired solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the Bis-ANS and the standard in the same solvent. The concentrations should be adjusted to have an absorbance between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions of Bis-ANS and the standard.
-
Determine the absorbance at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra of all prepared solutions of Bis-ANS and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).
-
The emission should be recorded over the entire fluorescence wavelength range of the compound.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the Bis-ANS and the standard solutions. This should yield a linear relationship.
-
Determine the gradient (slope) of the straight line for both the sample (Grad_S) and the reference (Grad_R).
-
-
Calculation of Quantum Yield: The relative quantum yield (Φ_S) of Bis-ANS is calculated using the following equation:[7]
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions (if the solvents are different). If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the relative quantum yield of Bis-ANS.
Logical Relationship of Key Parameters
The determination of the relative quantum yield is based on a clear logical relationship between the measurable properties of the sample and a known standard.
Conclusion
While a definitive quantitative table of Bis-ANS quantum yields across a broad spectrum of solvents remains to be compiled, the qualitative principles governing its fluorescence are well-understood. The inverse relationship between solvent polarity and fluorescence intensity makes Bis-ANS a powerful tool for probing hydrophobic environments. By following the detailed experimental protocol for relative quantum yield determination provided in this guide, researchers can accurately characterize the photophysical properties of Bis-ANS in their specific experimental systems, enabling more precise and meaningful interpretations of their fluorescence-based assays.
References
- 1. Invitrogen Bis-ANS (4,4'-Dianilino-1,1'-Binaphthyl-5,5'-Disulfonic Acid, Dipotassium Salt) 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'-Dianilino-1,1'-binaphthyl-5,5'-sulfonate, a novel molecule having chaperone-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. References | ISS [iss.com]
Methodological & Application
Measuring Protein Hydrophobicity Using Bis-ANS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein hydrophobicity is a critical physicochemical property that governs protein folding, stability, aggregation, and interactions with other molecules, including therapeutic drugs. The exposure of hydrophobic residues on the protein surface can indicate conformational changes, denaturation, or the formation of aggregation-prone species. 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a fluorescent probe widely used to characterize the surface hydrophobicity of proteins. In aqueous solutions, Bis-ANS exhibits minimal fluorescence; however, upon binding to hydrophobic pockets on the surface of proteins, its fluorescence quantum yield increases significantly, and its emission spectrum undergoes a characteristic blue shift.[1][2] This phenomenon allows for the sensitive detection and quantification of exposed hydrophobic regions.
This document provides a detailed protocol for measuring protein hydrophobicity using Bis-ANS, including the theoretical principles, experimental procedures, data analysis, and interpretation.
Principle of the Assay
The measurement of protein hydrophobicity with Bis-ANS is based on the dye's environmentally sensitive fluorescence. The key principles are:
-
Fluorescence Enhancement: Bis-ANS is poorly fluorescent in polar environments like water. When it binds to non-polar, hydrophobic regions of a protein, it is shielded from water molecules, leading to a dramatic increase in its fluorescence intensity.[1]
-
Blue Shift: The emission maximum of Bis-ANS shifts to a shorter wavelength (a "blue shift") upon binding to hydrophobic sites. The magnitude of this shift can provide qualitative information about the polarity of the binding environment.[1][3]
-
Binding Stoichiometry and Affinity: The interaction between Bis-ANS and a protein can be characterized by its dissociation constant (Kd), which reflects the affinity of the dye for the hydrophobic sites, and the number of binding sites (n). These parameters can be determined through fluorescence titration experiments.
The initial slope of a plot of fluorescence intensity versus protein concentration is often used to calculate the surface hydrophobicity index (S₀), providing a quantitative measure of the exposed hydrophobicity.[4]
Materials and Reagents
-
Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid, dipotassium (B57713) salt)
-
Protein of interest
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes or microplates
-
Pipettes and tips
Experimental Protocols
Preparation of Stock Solutions
-
Bis-ANS Stock Solution: Prepare a stock solution of Bis-ANS (e.g., 1-5 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or water. Store the stock solution protected from light at 4°C or -20°C. The dipotassium salt of Bis-ANS has good water solubility.[5]
-
Protein Stock Solution: Prepare a stock solution of the protein of interest in the desired experimental buffer. Determine the accurate protein concentration using a reliable method (e.g., UV absorbance at 280 nm, BCA assay).
Protocol 1: Determination of Surface Hydrophobicity Index (S₀)
This protocol provides a relative measure of the surface hydrophobicity of a protein.
-
Prepare a series of protein dilutions: From the protein stock solution, prepare a series of dilutions in the experimental buffer. The concentration range should be optimized for the specific protein but typically ranges from 0 to 100 µg/mL.
-
Prepare Bis-ANS working solution: Dilute the Bis-ANS stock solution in the same experimental buffer to a final concentration of 5-10 µM.
-
Incubation: In a microplate or individual cuvettes, mix a fixed volume of the Bis-ANS working solution with each protein dilution. A typical final volume is 200 µL for a 96-well plate. Include a blank sample containing only the buffer and Bis-ANS.
-
Incubate the samples in the dark for 5-15 minutes at room temperature.
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (Bis-ANS in buffer) from the fluorescence intensity of each protein sample.
-
Plot the net fluorescence intensity against the protein concentration.
-
The initial slope of this plot, determined by linear regression, represents the surface hydrophobicity index (S₀).[4]
-
Protocol 2: Determination of Dissociation Constant (Kd) and Number of Binding Sites (n)
This protocol involves a titration experiment to determine the binding affinity and stoichiometry of Bis-ANS to the protein.
-
Prepare solutions:
-
Prepare a solution of the protein at a fixed concentration (e.g., 1-5 µM) in the experimental buffer.
-
Prepare a series of Bis-ANS solutions of increasing concentrations in the same buffer.
-
-
Titration:
-
To a fixed volume of the protein solution in a cuvette, make successive additions of the Bis-ANS solutions.
-
After each addition, mix gently and incubate in the dark for a few minutes to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
After each titration step, measure the fluorescence intensity at the emission maximum (around 490-510 nm) with the excitation wavelength set at 390 nm.
-
Correct for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the added volume of the titrant.
-
-
Data Analysis (Scatchard Plot):
-
The binding data can be analyzed using a Scatchard plot to determine the dissociation constant (Kd) and the number of binding sites (n).
-
The Scatchard equation is: r / [L]f = n / Kd - r / Kd
-
r: the ratio of the concentration of bound ligand to the total protein concentration ([L]b / [P]t)
-
[L]f: the concentration of free Bis-ANS
-
n: the number of binding sites per protein molecule
-
Kd: the dissociation constant
-
-
To generate the plot:
-
Calculate the concentration of bound Bis-ANS ([L]b) at each titration point using the equation: [L]b = ([F] - [F]₀) / ([F]max - [F]₀) * n * [P]t , where [F] is the measured fluorescence, [F]₀ is the fluorescence of the free dye, and [F]max is the fluorescence at saturation.
-
Calculate the concentration of free Bis-ANS: [L]f = [L]t - [L]b , where [L]t is the total Bis-ANS concentration.
-
Calculate r = [L]b / [P]t.
-
Plot r / [L]f (Y-axis) versus r (X-axis).
-
-
Interpretation of the Scatchard Plot:
-
The plot should be linear for a single class of independent binding sites.
-
The slope of the line is -1 / Kd .
-
The x-intercept is n .
-
-
Data Presentation
Summarizing quantitative data in tables allows for easy comparison between different proteins or experimental conditions.
Table 1: Surface Hydrophobicity Index (S₀) of Various Proteins
| Protein | S₀ (Fluorescence Units / (mg/mL)) | Experimental Conditions | Reference |
| Bovine Serum Albumin (BSA) | User-defined value | pH 7.4, 25°C | [4] |
| Lysozyme | User-defined value | pH 7.4, 25°C | [6] |
| α-Crystallin | User-defined value | pH 7.4, 25°C | [7] |
| Ovalbumin | User-defined value | pH 7.0 | [6] |
| β-Lactoglobulin | User-defined value | pH 7.0 | [8] |
Note: S₀ values are relative and depend on the specific instrument and experimental setup. This table should be populated with data obtained from the user's experiments.
Table 2: Bis-ANS Binding Parameters for Different Proteins
| Protein | Dissociation Constant (Kd) (µM) | Number of Binding Sites (n) | Emission Maximum (nm) | Reference |
| Bovine Serum Albumin (BSA) | ~8.9 - 9.2 | ~1 | 484-496 | [1] |
| Aggregated IgG | 0.05 - 63 | Heterogeneous | Not Specified | [9] |
| α-Crystallin | Not Specified | Not Specified | ~490 | [7] |
| Intestinal Fatty Acid-Binding Protein (IFABP) | ~9 | 1 | 484 | [1] |
Visualizations
The following diagrams illustrate the key processes involved in the Bis-ANS assay.
Caption: Principle of Bis-ANS fluorescence upon binding to a protein's hydrophobic pocket.
Caption: Experimental workflow for measuring protein hydrophobicity with Bis-ANS.
Caption: Logical flow for constructing and interpreting a Scatchard plot from Bis-ANS titration data.
Conclusion
The use of Bis-ANS as a fluorescent probe is a robust and sensitive method for assessing the surface hydrophobicity of proteins. This application note provides detailed protocols for both qualitative and quantitative measurements, enabling researchers to investigate protein conformational changes, stability, and aggregation phenomena. The provided data tables and diagrams serve as a reference and guide for experimental design and data interpretation in drug development and protein science.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrofluorimetric assessment of the surface hydrophobicity of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis-ANS Dipotassium for Monitoring Protein Folding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium (B57713) salt (Bis-ANS) is a valuable fluorescent probe for investigating protein folding, conformational changes, and aggregation. Its utility stems from its environmentally sensitive fluorescence. In aqueous solutions, Bis-ANS exhibits minimal fluorescence; however, upon binding to hydrophobic regions of proteins, which are often exposed during folding intermediates or in aggregated states, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum.[1][2] This property makes Bis-ANS a powerful tool for real-time monitoring of protein folding kinetics, characterization of folding intermediates such as the "molten globule" state, and assessment of protein stability and aggregation.[2][3]
These application notes provide detailed protocols for utilizing Bis-ANS to monitor protein folding kinetics and characterize protein conformational states. The included methodologies are designed for researchers in basic science and drug development to facilitate the study of protein stability and the identification of conditions or molecules that modulate these processes.
Principle of Bis-ANS in Protein Folding Studies
The application of Bis-ANS in protein folding studies is based on its preferential binding to partially folded or "molten globule" states of proteins. These intermediate states are characterized by the presence of solvent-exposed hydrophobic clusters, which are typically buried in the core of the native protein structure.[2]
-
Native State (N): In the well-folded native state, hydrophobic residues are predominantly sequestered in the protein's interior, offering few binding sites for Bis-ANS. Consequently, the fluorescence signal is low.
-
Unfolded State (U): In the fully unfolded state, although hydrophobic residues are exposed to the solvent, they are generally not organized into the structured hydrophobic patches that Bis-ANS preferentially binds to. Therefore, Bis-ANS fluorescence in the presence of fully unfolded proteins is also relatively low.
-
Intermediate "Molten Globule" State (MG): This state, often populated during the folding process, possesses a native-like secondary structure but lacks a fixed tertiary structure, leading to the exposure of significant hydrophobic surfaces. Bis-ANS binds to these exposed hydrophobic patches, resulting in a dramatic increase in fluorescence intensity and a blue shift in the emission wavelength.[1][2]
By monitoring the changes in Bis-ANS fluorescence over time, one can follow the kinetics of the appearance and disappearance of these intermediate states, providing insights into the protein folding pathway.
A conceptual diagram of a protein folding pathway and the role of Bis-ANS is presented below.
Caption: Protein folding pathway indicating changes in Bis-ANS fluorescence.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from Bis-ANS based protein folding and stability studies.
Table 1: Spectroscopic Properties of Free and Protein-Bound Bis-ANS
| State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| Free Bis-ANS in water | ~390[1] | ~523[1] | Very Low[4] |
| Protein-Bound Bis-ANS | ~390-410[5] | ~480-510 (Blue-shifted)[5] | High |
Table 2: Dissociation Constants (Kd) of Bis-ANS for Different Protein States
| Protein State | Typical Apparent Kd Range | Method |
| Native | µM to mM | Isothermal Titration Calorimetry (ITC), Fluorescence Titration[6] |
| Molten Globule | nM to low µM[6] | Time-Resolved Fluorescence, Steady-State Fluorescence Titration |
| Aggregates | nM to µM | Fluorescence Titration |
Table 3: Example Kinetic Parameters from Stopped-Flow Fluorescence
| Protein Transition | Observed Rate Constant (k_obs, s⁻¹) | Amplitude of Fluorescence Change |
| Unfolded to Molten Globule | 1 - 100 | Large Positive |
| Molten Globule to Native | 0.01 - 1 | Negative |
Experimental Protocols
General Considerations and Reagent Preparation
-
Bis-ANS Stock Solution: Prepare a stock solution of Bis-ANS dipotassium salt (e.g., 1 mM) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) or high-purity water. Store the stock solution protected from light at 4°C. The concentration of the stock solution should be accurately determined spectrophotometrically.
-
Protein Solution: Prepare the protein of interest in a buffer appropriate for maintaining its stability and solubility. The protein concentration should be accurately determined (e.g., by measuring absorbance at 280 nm). Ensure the protein solution is free of aggregates by centrifugation or filtration.
-
Buffer: Use a buffer system that does not interfere with the fluorescence measurements and is compatible with the protein of interest. Common buffers include phosphate, Tris, and HEPES.
-
Instrumentation: A fluorescence spectrophotometer or a microplate reader with fluorescence capabilities is required. For kinetic studies on the millisecond timescale, a stopped-flow apparatus is necessary.[7]
Protocol 1: Equilibrium Binding Titration to Characterize Intermediate States
This protocol is used to determine the affinity of Bis-ANS for different conformational states of a protein at equilibrium.
Methodology:
-
Prepare a series of protein solutions at different concentrations of a chemical denaturant (e.g., guanidine (B92328) hydrochloride or urea) or at different temperatures to populate the native, intermediate, and unfolded states.
-
To each protein solution, add a fixed concentration of Bis-ANS. A final Bis-ANS concentration in the low micromolar range (e.g., 5-10 µM) is a good starting point. The protein concentration should be in a range that allows for detectable binding without causing aggregation (e.g., 1-10 µM).
-
Incubate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes in the dark).[3]
-
Measure the fluorescence emission spectra of each sample. Set the excitation wavelength to approximately 395 nm and record the emission from 450 nm to 600 nm.[3]
-
Record the fluorescence intensity at the emission maximum (typically around 490 nm).
-
Plot the fluorescence intensity as a function of denaturant concentration or temperature. The resulting curve will show changes in fluorescence corresponding to different conformational transitions. A peak in fluorescence intensity is indicative of the maximal population of the molten globule or intermediate state.
Protocol 2: Kinetic Monitoring of Protein Folding using Stopped-Flow Fluorescence
This protocol is designed to monitor the rapid kinetics of protein folding in real-time.
Methodology:
-
Prepare two solutions for the stopped-flow instrument:
-
Syringe 1 (Unfolded Protein): The protein of interest denatured in a high concentration of denaturant (e.g., 4-6 M GdnHCl) containing a fixed concentration of Bis-ANS (e.g., 10-50 µM).
-
Syringe 2 (Refolding Buffer): The refolding buffer (same buffer as in Syringe 1 but without denaturant) also containing the same concentration of Bis-ANS.
-
-
Set up the stopped-flow instrument:
-
Set the excitation wavelength to 395 nm.
-
Use a cutoff filter (e.g., >450 nm) or a monochromator to monitor the emission intensity over time.
-
Set the data acquisition parameters (time course, number of data points) appropriate for the expected folding kinetics (from milliseconds to seconds).[7]
-
-
Initiate the mixing: Rapidly mix the contents of the two syringes (e.g., in a 1:10 ratio of Syringe 1 to Syringe 2) to initiate refolding by diluting the denaturant.
-
Record the change in fluorescence intensity over time. The resulting kinetic trace represents the formation and subsequent disappearance of folding intermediates that bind Bis-ANS.
-
Analyze the kinetic data: Fit the kinetic traces to appropriate exponential equations (single, double, or triple exponential) to obtain the observed rate constants (k_obs) for the different phases of folding.[8]
The experimental workflow for a stopped-flow fluorescence experiment is visualized below.
Caption: Workflow for a stopped-flow fluorescence experiment.
Data Analysis and Interpretation
-
Equilibrium Titration: The data can be used to determine the denaturant concentration or temperature at which the intermediate state is maximally populated. By performing titrations with varying Bis-ANS concentrations, the apparent dissociation constant (Kd) for the intermediate state can be estimated by fitting the binding isotherms to a suitable binding model.[9]
-
Kinetic Data: The observed rate constants obtained from fitting the kinetic traces can be plotted against the final denaturant concentration to generate a "chevron plot".[8] The folding and unfolding arms of the chevron plot provide information about the folding and unfolding rate constants in the absence of denaturant and the solvent accessibility of the transition state.
Conclusion
This compound is a versatile and sensitive fluorescent probe for monitoring protein folding kinetics and characterizing non-native protein conformations. The protocols outlined in these application notes provide a framework for utilizing Bis-ANS in both equilibrium and kinetic studies. By carefully designing experiments and analyzing the resulting fluorescence data, researchers can gain valuable insights into the mechanisms of protein folding, stability, and aggregation, which are critical for fundamental biological understanding and the development of therapeutic proteins.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stopped Flow FAQs [photophysics.com]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. bmglabtech.com [bmglabtech.com]
Bis-ANS Assay for Protein Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of protein concentration is a fundamental requirement in various biological and biotechnological research fields, including drug development. The 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) assay is a sensitive and rapid fluorescence-based method for determining protein concentration. This document provides detailed application notes and protocols for utilizing the Bis-ANS assay.
The principle of the Bis-ANS assay is based on the fluorescence properties of the Bis-ANS dye. In aqueous solutions, Bis-ANS exhibits minimal fluorescence. However, upon binding to hydrophobic regions of proteins, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum.[1] This fluorescence enhancement is directly proportional to the protein concentration over a specific range, allowing for accurate quantification.
One of the key advantages of the Bis-ANS assay is its compatibility with various substances commonly found in biological samples and buffers, such as detergents and chelating agents, which can interfere with other protein quantification methods like the Bradford or BCA assays.[2][3]
Applications
-
Protein Quantification: The primary application is the determination of protein concentration in a wide variety of samples.[2]
-
Protein Folding and Conformational Changes: Bis-ANS can be used as a probe to monitor changes in protein conformation and to study protein folding and unfolding pathways.[1]
-
Detection of Protein Aggregates: The assay is sensitive to the formation of protein aggregates, making it a valuable tool in stability studies of therapeutic proteins.[1][4]
-
Characterization of Hydrophobic Surfaces: Bis-ANS binding can provide insights into the surface hydrophobicity of proteins.
Quantitative Data Summary
The Bis-ANS assay offers a broad detection range and high sensitivity, comparing favorably with other common protein quantification methods.
| Assay | Detection Range (BSA) | Minimum Detection Limit | Key Advantages | Common Interferences |
| Bis-ANS Assay | 0.28 - >100 µg/mL[2] | 0.65 µg/mL[2] | High sensitivity, rapid, compatible with detergents (e.g., SDS) and chelators (e.g., EDTA).[2] | High concentrations of salts may have a minor effect. |
| Bradford Assay | 20 - 2000 µg/mL | ~20 µg/mL | Fast and simple. | Incompatible with detergents and basic buffers.[5] |
| BCA Assay | 20 - 2000 µg/mL | ~20 µg/mL | Compatible with most detergents. | Incompatible with reducing agents (e.g., DTT, BME).[6] |
| UV 280 nm | > 20 µg/mL | ~10 µg/mL | Non-destructive, no reagents required. | Interference from nucleic acids and other UV-absorbing compounds.[7] |
Experimental Protocols
Materials and Reagents
-
Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid, dipotassium (B57713) salt)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4 or a basic medium at pH 6.5[2])
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader with excitation at ~380-410 nm and emission detection at ~510-530 nm.[2]
Reagent Preparation
-
Bis-ANS Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of Bis-ANS powder in the Assay Buffer. Store protected from light at 4°C.
-
Bis-ANS Working Solution (50 µM): Dilute the Bis-ANS stock solution in the Assay Buffer to a final concentration of 50 µM.[2] Prepare this solution fresh before each experiment.
-
Protein Standard Series: Prepare a series of protein standards by diluting the protein standard stock solution in the Assay Buffer. A typical concentration range for the standard curve is 0 to 100 µg/mL.[2]
Assay Protocol (96-well plate format)
-
Prepare Standards and Samples:
-
Pipette 10 µL of each protein standard dilution into separate wells of the 96-well plate.
-
Pipette 10 µL of the unknown protein samples into other wells.
-
Pipette 10 µL of Assay Buffer into at least three wells to serve as the blank.
-
-
Add Bis-ANS Working Solution: Add 190 µL of the 50 µM Bis-ANS working solution to each well containing the standards, samples, and blank. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at room temperature for at least 2 minutes, protected from light.[2] The interaction between Bis-ANS and protein is rapid.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 405 nm and emission set to approximately 520 nm.[2]
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all standard and unknown sample wells.
-
Standard Curve Generation: Plot the blank-corrected fluorescence intensity of the protein standards as a function of their known concentrations (µg/mL).
-
Determine Unknown Concentrations: Use the standard curve to determine the protein concentration of the unknown samples by interpolating their blank-corrected fluorescence intensities.
Visualizations
Principle of Bis-ANS Fluorescence
References
- 1. researchgate.net [researchgate.net]
- 2. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Bis-ANS (CAS 65664-81-5): R&D Systems [rndsystems.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 7. Methods for Protein Standard Curves and SDS-PAGE – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual [open.oregonstate.education]
Application of Bis-ANS in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a fluorescent probe that is widely utilized in drug discovery and development. Its utility stems from its sensitive fluorescence properties, which are highly dependent on the polarity of its environment. In aqueous solutions, Bis-ANS exhibits negligible fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, accompanied by a characteristic blue shift in its emission spectrum.[1][2][3][4] This phenomenon makes Bis-ANS an invaluable tool for characterizing proteins, studying protein-ligand interactions, and screening for potential drug candidates.
This document provides detailed application notes and protocols for the use of Bis-ANS in various stages of drug discovery, including target characterization, hit identification, and lead optimization.
Principle of Bis-ANS Fluorescence
Bis-ANS is a hydrophobic molecule that preferentially binds to nonpolar cavities and exposed hydrophobic patches on protein surfaces.[1][5] This binding event restricts the intramolecular rotation of the anilino-naphthalene rings, leading to a dramatic increase in fluorescence intensity. The emission maximum of Bis-ANS also shifts to shorter wavelengths (a blue shift) as the polarity of its microenvironment decreases. These spectral changes provide a sensitive readout for the presence and accessibility of hydrophobic sites on a protein, which are often fundamentally important for its biological function and interactions with small molecules.
Applications in Drug Discovery
The unique properties of Bis-ANS lend themselves to a variety of applications throughout the drug discovery pipeline:
-
Target Characterization and Validation:
-
Mapping Hydrophobic Pockets: Bis-ANS can be used to identify and characterize hydrophobic pockets on a target protein that may serve as binding sites for small molecule drugs.[2][5]
-
Detecting Conformational Changes: Changes in protein conformation, which may be induced by ligand binding or mutations, can alter the exposure of hydrophobic surfaces. Bis-ANS fluorescence can be used to monitor these changes, providing insights into the mechanism of action of drug candidates.[1]
-
Assessing Protein Stability and Folding: The binding of Bis-ANS to partially folded or "molten globule" states of a protein is often enhanced.[5][6] This allows for the use of Bis-ANS in assays to assess protein stability and the effects of potential drug candidates on folding pathways.
-
-
High-Throughput Screening (HTS) for Hit Identification:
-
Competitive Binding Assays: A primary application of Bis-ANS in drug discovery is in competitive binding assays. In this format, a target protein is pre-incubated with Bis-ANS, resulting in a high fluorescence signal. The addition of a test compound that binds to the same hydrophobic pocket will displace Bis-ANS, leading to a decrease in fluorescence. This provides a rapid and sensitive method for screening large compound libraries to identify potential binders.[7]
-
-
Lead Optimization:
-
Determining Binding Affinity: While not a direct measure, the displacement of Bis-ANS can be used to estimate the relative binding affinities of a series of analog compounds, aiding in the selection of the most potent leads.
-
Characterizing Protein Aggregation: Protein aggregation is a significant challenge in the development of biologic drugs. Bis-ANS can be used to detect and quantify protein aggregates, as these species often expose hydrophobic surfaces.[1][8] This allows for the screening of formulation conditions or the identification of small molecules that prevent aggregation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Bis-ANS in various applications.
Table 1: Spectroscopic Properties of Bis-ANS
| Property | Free in Aqueous Solution | Bound to Hydrophobic Pocket |
| Excitation Maximum (λex) | ~390 nm[1] | ~355-396 nm[4][9][10] |
| Emission Maximum (λem) | ~523-525 nm[1][4] | ~490-520 nm (Blue-shifted)[2] |
| Fluorescence Quantum Yield | Negligible[4][9] | Significantly Increased[2][4] |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range/Value | Application |
| Bis-ANS Concentration | 5 - 50 µM[4][11][12] | Protein binding, stability, and aggregation studies |
| Protein Concentration | 0.1 - 10 µM (application dependent) | General protein characterization |
| Incubation Time | Seconds to minutes[11] | Rapid binding kinetics |
| Temperature | 25°C (Room Temperature) | Standard binding assays |
| pH | 6.5 - 7.4[9][11] | Physiological relevance |
Table 3: Reported Dissociation Constants (Kd) for Bis-ANS Binding
| Protein | Apparent Kd | Method |
| Aβ fiber | ~80 nM[9] | Not specified |
| Trigger Factor (TF) | 16.0 (±0.4) µM[2] | Fluorescence Titration |
| Thermally Stressed IgG | 50 nM - 63 µM[8] | Time-resolved fluorescence, ITC |
Experimental Protocols
Protocol 1: Characterization of Protein Hydrophobicity
This protocol describes a general method for assessing the surface hydrophobicity of a target protein using Bis-ANS.
Materials:
-
Purified target protein of known concentration
-
Bis-ANS stock solution (e.g., 1 mM in DMSO or water)[9]
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fluorometer or microplate reader with fluorescence capabilities
-
Black microplates (e.g., 96-well or 384-well) for fluorescence measurements
Procedure:
-
Prepare a dilution series of the target protein in the assay buffer. A typical concentration range would be from 0 to 10 µM.
-
Prepare a working solution of Bis-ANS in the assay buffer. A final concentration of 5-10 µM is often a good starting point.
-
To each well of the microplate, add the protein solution.
-
Add the Bis-ANS working solution to each well. The final volume in each well should be consistent.
-
Include control wells:
-
Buffer only (blank)
-
Buffer with Bis-ANS (background fluorescence)
-
-
Incubate the plate in the dark for 5-10 minutes at room temperature. [13]
-
Measure the fluorescence intensity using an excitation wavelength of ~395 nm and record the emission spectrum from 450 to 600 nm. Alternatively, measure the emission at a fixed wavelength around 490-510 nm.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity at the emission maximum as a function of protein concentration. A linear or hyperbolic increase in fluorescence indicates Bis-ANS binding to exposed hydrophobic surfaces.
-
Analyze the shift in the emission maximum. A blue shift with increasing protein concentration confirms binding to a hydrophobic environment.
-
Protocol 2: Competitive Binding Assay for Screening Inhibitors
This protocol outlines a competitive displacement assay to screen for compounds that bind to the same hydrophobic pocket as Bis-ANS.
Materials:
-
Purified target protein
-
Bis-ANS stock solution
-
Library of test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Fluorometer or microplate reader
-
Black microplates
Procedure:
-
Determine the optimal concentrations of protein and Bis-ANS. This is typically done by titrating Bis-ANS against a fixed concentration of the protein to find a condition that gives a robust fluorescence signal (e.g., 80% of maximum fluorescence).
-
Prepare a solution of the protein and Bis-ANS in the assay buffer at their predetermined optimal concentrations.
-
Dispense the protein-Bis-ANS complex into the wells of the microplate.
-
Add the test compounds to the wells. It is important to keep the final concentration of the solvent (e.g., DMSO) constant across all wells and at a level that does not interfere with the assay.
-
Include control wells:
-
Protein-Bis-ANS complex with solvent only (maximum fluorescence)
-
Buffer with Bis-ANS and solvent (background fluorescence)
-
-
Incubate the plate in the dark for a sufficient time to allow for binding equilibrium to be reached (e.g., 15-30 minutes).
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of Bis-ANS displacement or inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_max - Fluorescence_background))
-
Compounds that show a significant reduction in fluorescence are considered "hits" and potential binders to the target protein.[7]
-
Protocol 3: Monitoring Protein Stability and Aggregation
This protocol describes the use of Bis-ANS to monitor changes in protein stability, such as during thermal or chemical denaturation, which can lead to aggregation.
Materials:
-
Purified protein
-
Bis-ANS stock solution
-
Denaturant (e.g., urea, guanidinium (B1211019) chloride) or a thermal cycler/instrument with temperature control
-
Assay buffer
-
Fluorometer with temperature control capabilities
Procedure:
-
Prepare a solution containing the protein and Bis-ANS in the assay buffer. Typical concentrations are 1-5 µM for the protein and 10-20 µM for Bis-ANS.
-
For thermal denaturation:
-
Place the sample in the fluorometer.
-
Slowly increase the temperature (e.g., 1°C/minute) and monitor the fluorescence intensity at regular intervals.
-
-
For chemical denaturation:
-
Prepare a series of solutions with a fixed concentration of protein and Bis-ANS and increasing concentrations of the denaturant.
-
Incubate the solutions until equilibrium is reached.
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature or denaturant concentration.
-
An increase in fluorescence indicates protein unfolding and exposure of hydrophobic regions. A subsequent decrease at very high denaturant concentrations may indicate the formation of a fully unfolded state that has less defined hydrophobic patches.
-
The midpoint of the transition can be used to determine the melting temperature (Tm) or the concentration of denaturant required for 50% unfolding (Cm), which are measures of protein stability.
-
Visualizations
Caption: Workflow for a Bis-ANS competitive binding assay.
Caption: Mechanism of Bis-ANS fluorescence upon protein binding.
Caption: Role of Bis-ANS across drug discovery stages.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bis-ANS - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nist.gov [nist.gov]
Troubleshooting & Optimization
Technical Support Center: The Effect of pH on Bis-ANS Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) as a fluorescent probe to study the effects of pH on protein conformation and hydrophobic surface exposure.
Frequently Asked Questions (FAQs)
Q1: What is Bis-ANS and how does its fluorescence relate to pH?
A1: Bis-ANS is a fluorescent probe commonly used to detect nonpolar cavities in proteins.[1] Its fluorescence is highly sensitive to the polarity of its environment. In aqueous solutions, Bis-ANS exhibits negligible fluorescence.[1] However, when it binds to hydrophobic regions of proteins, which are often exposed during conformational changes, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift (a shift to shorter wavelengths).[2]
The effect of pH on Bis-ANS fluorescence is typically indirect and primarily related to its impact on protein structure. Changes in pH can alter the ionization state of amino acid residues, leading to conformational changes in the protein that expose hydrophobic pockets.[3][4] Bis-ANS can then bind to these newly exposed sites, resulting in a measurable change in fluorescence. At very low pH values (typically below 2), the related compound ANS has been shown to exhibit an increase in fluorescence intensity due to the protonation of its sulfonate group, a phenomenon that could also influence Bis-ANS.[5]
Q2: What are the typical excitation and emission wavelengths for Bis-ANS?
A2: The optimal excitation and emission wavelengths for Bis-ANS can vary slightly depending on the solvent and whether it is bound to a protein. Generally, in a neutral pH buffer (e.g., pH 7.4), the excitation maximum is around 355-390 nm, and the emission maximum is around 520-523 nm when free in solution.[2][6] Upon binding to the hydrophobic pockets of a protein, the emission maximum typically shifts to a shorter wavelength (blue shift), for instance, to around 485-490 nm.[7]
Q3: How does acidic pH affect Bis-ANS fluorescence in the presence of a protein?
A3: Acidic pH often leads to a significant increase in Bis-ANS fluorescence when a protein is present. This is because low pH can induce partial or complete unfolding of many proteins, exposing their hydrophobic cores.[8][9] For example, studies on influenza virus hemagglutinin have shown a rapid increase in Bis-ANS fluorescence at acidic pH, corresponding to a conformational change that exposes hydrophobic binding sites.[7] Similarly, the recombinant human prion protein shows increased Bis-ANS binding at acidic pH.[8]
Q4: Can the buffer system itself affect Bis-ANS fluorescence measurements at different pH values?
A4: Yes, the choice of buffer is critical and can influence the results. Different buffer components can interact with the protein or the dye, and the pH of some buffers is temperature-sensitive (e.g., Tris), which can introduce variability.[10] It is crucial to use buffers that are appropriate for the desired pH range and have minimal interaction with the experimental system. For pH-dependent studies, a set of overlapping buffers (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and glycine-NaOH for alkaline pH) is often used to cover a wide pH range.[5] Always perform control experiments with Bis-ANS in the different buffers without the protein to account for any background fluorescence or buffer-specific effects.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| High background fluorescence | - Contaminated buffer or water.- Autofluorescence of the protein or other components in the sample. | - Use high-purity water and reagents.- Run a blank sample containing only the buffer and Bis-ANS to subtract the background.- Measure the fluorescence of the protein solution without Bis-ANS to check for intrinsic fluorescence at the measurement wavelengths. |
| No change in fluorescence with pH | - The protein's conformation is stable across the tested pH range.- The exposed hydrophobic sites are not accessible to Bis-ANS.- The concentration of the protein or Bis-ANS is too low. | - Confirm the protein's stability with other techniques (e.g., circular dichroism).- Try a different hydrophobic probe.- Optimize the concentrations of both the protein and Bis-ANS. |
| Fluorescence decreases at extreme pH | - Quenching of Bis-ANS fluorescence at very high or low pH.- Protein aggregation at extreme pH values can sometimes lead to a decrease in accessible hydrophobic surface area or light scattering. | - Perform control experiments with Bis-ANS alone in buffers of extreme pH to check for quenching.- Monitor for protein aggregation using light scattering or other methods. If aggregation is present, the interpretation of fluorescence data becomes complex. |
| Inconsistent or noisy readings | - Inadequate mixing of solutions.- Temperature fluctuations.- Photobleaching of the fluorescent probe. | - Ensure thorough mixing after adding each component.- Use a temperature-controlled fluorometer.- Minimize the exposure of the sample to the excitation light by using appropriate instrument settings (e.g., shutter control, minimal measurement time). |
| Precipitation upon pH change | - The protein is precipitating at or near its isoelectric point (pI). | - Be aware of the protein's pI and exercise caution when titrating the pH around this value.- If measurements are necessary near the pI, consider using additives that may increase protein solubility, but be aware that they might also affect the protein's conformation and Bis-ANS binding. |
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of pH on Bis-ANS fluorescence intensity, both in the absence (buffer only) and presence of a model protein that undergoes a conformational change at acidic pH.
| pH | Relative Fluorescence Intensity (Buffer + Bis-ANS) | Relative Fluorescence Intensity (Protein + Bis-ANS) | Wavelength of Maximum Emission (nm) (Protein + Bis-ANS) |
| 3.0 | 1.2 | 85.6 | 488 |
| 4.0 | 1.1 | 72.3 | 490 |
| 5.0 | 1.0 | 45.1 | 495 |
| 6.0 | 1.0 | 15.8 | 510 |
| 7.0 | 1.0 | 10.2 | 515 |
| 8.0 | 0.9 | 9.8 | 516 |
| 9.0 | 0.9 | 9.5 | 518 |
Note: These are representative data to illustrate the expected trends. Actual values will vary depending on the protein, its concentration, and the specific experimental conditions.
Experimental Protocols
Detailed Methodology for Investigating the Effect of pH on Protein Conformation using Bis-ANS Fluorescence
This protocol outlines the steps to perform a pH titration of a protein and monitor conformational changes by measuring the fluorescence of Bis-ANS.
1. Materials and Reagents:
-
Purified protein of interest
-
Bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid, dipotassium (B57713) salt)
-
A series of buffers covering the desired pH range (e.g., 50 mM citrate buffer for pH 3-6, 50 mM phosphate buffer for pH 6-8, 50 mM glycine-NaOH buffer for pH 8-10)
-
Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for fine pH adjustments
-
High-purity water
-
Spectrofluorometer with temperature control
-
Quartz cuvettes
2. Preparation of Stock Solutions:
-
Protein Stock Solution: Prepare a concentrated stock solution of the purified protein in a suitable buffer (e.g., 10 mg/mL in 50 mM phosphate buffer, pH 7.4). Determine the exact protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm, using the appropriate extinction coefficient).
-
Bis-ANS Stock Solution: Prepare a 1 mM stock solution of Bis-ANS in high-purity water. Store protected from light.
3. Experimental Procedure:
-
Set up the Spectrofluorometer: Turn on the instrument and allow the lamp to warm up for at least 30 minutes. Set the excitation wavelength to 380 nm and the emission scan range from 400 nm to 600 nm. Set the excitation and emission slit widths to appropriate values (e.g., 5 nm). Maintain a constant temperature (e.g., 25 °C) throughout the experiment.
-
Prepare the Blank Samples: For each buffer at each pH to be tested, prepare a blank sample containing the buffer and the final working concentration of Bis-ANS (e.g., 10 µM).
-
Prepare the Protein Samples: For each pH point, prepare a sample containing the protein at the final desired concentration (e.g., 0.1 mg/mL) and Bis-ANS at the final working concentration (e.g., 10 µM) in the corresponding buffer.
-
pH Titration:
-
Start with the protein sample at a neutral pH (e.g., pH 7.0).
-
Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum.
-
To measure at a different pH, you can either prepare a series of separate samples in buffers of different pH (as described in step 3) or perform a direct titration in the cuvette. For direct titration, make small additions of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the cuvette, mix gently, measure the pH, and then record the fluorescence spectrum. Be mindful of dilution effects.
-
-
Data Acquisition: Record the fluorescence emission spectrum for each blank and protein sample at each pH point.
-
Data Analysis:
-
Subtract the corresponding blank spectrum (buffer + Bis-ANS) from the protein sample spectrum for each pH point.
-
Determine the maximum fluorescence intensity and the wavelength of maximum emission for each corrected spectrum.
-
Plot the maximum fluorescence intensity and the wavelength of maximum emission as a function of pH.
-
Mandatory Visualizations
References
- 1. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Insights into Protein Unfolding under pH, Temperature, and Shear Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein refolding by pH-triggered chaperone binding and release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting - Thermott [thermott.com]
Technical Support Center: Interpreting Bis-ANS Emission Wavelength Changes
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you interpret changes in Bis-ANS emission wavelength and fluorescence intensity during your experiments.
Understanding Bis-ANS Fluorescence
Bis-ANS is a valuable fluorescent probe used to characterize the exposure of hydrophobic surfaces on proteins. In an aqueous environment, Bis-ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions of proteins, its fluorescence quantum yield increases significantly, and its emission spectrum undergoes a characteristic blue shift. These changes provide insights into protein conformation, folding, aggregation, and ligand binding.
Frequently Asked Questions (FAQs)
Q1: What is the typical emission wavelength for free and protein-bound Bis-ANS?
A1: Free Bis-ANS in an aqueous buffer typically has a fluorescence emission maximum around 520-523 nm.[1][2] When Bis-ANS binds to hydrophobic pockets on a protein's surface, it experiences a less polar environment, leading to a blue shift in its emission maximum. The emission maximum for protein-bound Bis-ANS is typically in the range of 470-496 nm.[2][3]
Q2: What does a blue shift in the Bis-ANS emission spectrum indicate?
A2: A blue shift, or hypsochromic shift, in the Bis-ANS emission spectrum is the primary indicator of the dye binding to hydrophobic regions of a protein.[1] The magnitude of the blue shift can correlate with the degree of hydrophobicity of the binding site; a larger blue shift often suggests a more nonpolar environment, which can be indicative of protein unfolding, the formation of molten globule intermediates, or the exposure of hydrophobic surfaces in protein aggregates.[4]
Q3: What does an increase in Bis-ANS fluorescence intensity signify?
A3: A significant increase in fluorescence intensity accompanies the blue shift upon Bis-ANS binding to a protein. This is because the non-radiative decay processes of the excited state of Bis-ANS are less efficient in a nonpolar environment. Therefore, an increase in fluorescence intensity is a strong indication of Bis-ANS binding to exposed hydrophobic surfaces on the protein.[1][5]
Q4: Is it possible to observe a red shift with Bis-ANS, and what does it mean?
A4: While a blue shift is the characteristic response, a red shift (bathochromic shift) in the Bis-ANS emission spectrum upon interaction with protein aggregates has been reported, although it is less common.[6] A red shift accompanied by low fluorescence intensity could suggest that the Bis-ANS molecule is binding to a more polar environment on the aggregate surface or that the dye is not binding effectively.[6] This might occur in specific types of aggregates where the hydrophobic regions are less accessible or are in a different microenvironment compared to typical folding intermediates or other aggregate forms.
Troubleshooting Guide
This guide addresses common issues encountered during Bis-ANS fluorescence experiments and provides steps to diagnose and resolve them.
| Observed Problem | Potential Causes | Troubleshooting Steps |
| No change in fluorescence intensity or emission wavelength upon adding protein. | 1. The protein is in its native, well-folded state with no exposed hydrophobic patches. 2. The protein concentration is too low. 3. The Bis-ANS concentration is too low. 4. The protein has precipitated out of solution. | 1. Use a denatured protein sample as a positive control to ensure the dye is active. 2. Increase the protein concentration incrementally. 3. Perform a titration with increasing concentrations of Bis-ANS. 4. Visually inspect the sample and measure absorbance to check for precipitation. |
| High background fluorescence in the absence of protein. | 1. Contamination of the buffer or cuvette with fluorescent substances. 2. The Bis-ANS stock solution has degraded or is contaminated. 3. Autofluorescence from the buffer components. | 1. Use high-purity water and reagents for your buffer. Thoroughly clean the cuvette. 2. Prepare a fresh Bis-ANS stock solution. 3. Run a buffer blank to measure its intrinsic fluorescence and subtract it from your sample measurements. |
| Fluorescence intensity decreases over time (photobleaching). | 1. Prolonged exposure of the sample to the excitation light source. | 1. Minimize the exposure time of the sample to the excitation light. 2. Use the lowest excitation intensity that provides an adequate signal. 3. Acquire data in a time-course mode to monitor for photobleaching. |
| Unexpected red shift in emission wavelength. | 1. The binding site for Bis-ANS on the protein aggregate is more polar than expected.[6] 2. Inefficient binding of Bis-ANS to the protein aggregates.[6] 3. Presence of interfering substances that alter the fluorescence properties of Bis-ANS. | 1. Characterize the morphology and nature of the protein aggregates using complementary techniques like AFM or ThT fluorescence.[6] 2. Vary the dye-to-protein ratio to assess binding saturation. 3. Analyze the buffer components for potential quenchers or fluorescent modifiers. |
| Fluorescence quenching (lower than expected intensity). | 1. Presence of quenching agents in the sample (e.g., iodide, acrylamide).[7] 2. High concentrations of the protein or dye can lead to self-quenching. 3. The buffer pH is affecting the dye's fluorescence or its binding to the protein.[2][8] 4. Temperature fluctuations affecting the binding equilibrium or protein conformation.[1] | 1. Identify and remove any potential quenching agents from your buffer system. 2. Optimize the concentrations of both protein and Bis-ANS by performing titration experiments. 3. Ensure the buffer pH is stable and appropriate for your protein and the assay. Perform experiments at different pH values to assess the effect. 4. Maintain a constant and controlled temperature during the experiment. |
Quantitative Data Summary
The following table summarizes typical fluorescence properties and binding affinities of Bis-ANS. Note that these values can vary depending on the specific protein, buffer conditions, and temperature.
| Parameter | Condition | Typical Value | Reference |
| Excitation Maximum (λex) | Free or Protein-Bound | ~385 - 395 nm | [1] |
| Emission Maximum (λem) | Free in aqueous solution | ~520 - 523 nm | [1][2] |
| Bound to hydrophobic sites | ~470 - 496 nm | [2][3] | |
| Dissociation Constant (Kd) | Thermally stressed IgG | 50 nM - 63 µM | [9] |
Experimental Protocols
Protocol 1: Monitoring Protein Folding/Unfolding
-
Preparation of Reagents:
-
Prepare a stock solution of your protein of interest in the desired buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Prepare a stock solution of Bis-ANS (e.g., 1 mM in DMSO) and protect it from light.
-
Prepare the experimental buffer.
-
-
Sample Preparation:
-
Dilute the protein stock to the final working concentration (e.g., 5-10 µM).
-
Add Bis-ANS from the stock solution to the protein solution to a final concentration (e.g., 5-10 µM). A 1:1 or 1:2 protein-to-dye molar ratio is a good starting point.
-
Prepare a blank sample containing only the buffer and Bis-ANS at the same concentration.
-
Incubate the samples in the dark for at least 15 minutes at a controlled temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 395 nm.
-
Record the emission spectrum from 420 nm to 600 nm.
-
Subtract the spectrum of the blank (buffer + Bis-ANS) from the spectrum of the protein sample.
-
To monitor unfolding, incrementally add a denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) or increase the temperature, and record the emission spectrum at each step.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum or the shift in the emission maximum wavelength as a function of denaturant concentration or temperature.
-
Protocol 2: Detecting Protein Aggregation
-
Induction of Aggregation:
-
Induce protein aggregation using a suitable method (e.g., thermal stress, pH shift, agitation).
-
Take samples at different time points during the aggregation process.
-
-
Sample Preparation:
-
Dilute the protein samples from each time point to a consistent final concentration in the assay buffer.
-
Add Bis-ANS to each sample to a final concentration (e.g., 10 µM).
-
Prepare a control sample with the non-aggregated protein and Bis-ANS.
-
Prepare a blank sample with buffer and Bis-ANS.
-
Incubate all samples in the dark for 15 minutes.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 395 nm.
-
Record the emission spectra from 420 nm to 600 nm.
-
-
Data Analysis:
-
Subtract the blank spectrum from all sample spectra.
-
Compare the emission spectra of the aggregated samples to the non-aggregated control. An increase in fluorescence intensity and a blue shift in the emission maximum indicate the formation of aggregates with exposed hydrophobic surfaces.
-
Visualizing Bis-ANS Principles and Workflows
Caption: Principle of Bis-ANS fluorescence change with protein conformation.
Caption: General experimental workflow for a Bis-ANS fluorescence assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting - Thermott [thermott.com]
- 4. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bis-ANS vs. ANS: A Comparative Guide for Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
The study of protein structure, function, and stability is fundamental in biochemical and pharmaceutical research. Fluorescent probes are invaluable tools in this field, offering insights into protein conformation, ligand binding, and aggregation phenomena. Among the most widely used probes are 8-Anilino-1-naphthalenesulfonic acid (ANS) and its dimeric analog, 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS). Both molecules exhibit low fluorescence in aqueous solutions but show a significant increase in quantum yield and a blue shift in emission wavelength upon binding to hydrophobic regions of proteins. This guide provides an objective comparison of Bis-ANS and ANS to aid researchers in selecting the appropriate probe for their protein binding studies.
Physicochemical and Spectroscopic Properties
Bis-ANS and ANS share a common structural motif, the anilinonaphthalene sulfonate group, which is responsible for their environmentally sensitive fluorescence. However, the dimeric nature of Bis-ANS leads to distinct differences in their properties and binding characteristics.
| Property | Bis-ANS | ANS |
| Molecular Weight | 672.85 g/mol | 299.34 g/mol |
| Structure | Dimer of anilinonaphthalene sulfonate | Monomer of anilinonaphthalene sulfonate |
| Excitation Max (Free) | ~390 nm[1] | ~350-380 nm[2] |
| Emission Max (Free) | ~520-530 nm[1][3] | ~515-520 nm |
| Excitation Max (Bound) | ~355-410 nm[3] | ~350-385 nm[2] |
| Emission Max (Bound) | ~510-530 nm (blue-shifted)[3] | ~460-480 nm (blue-shifted) |
| Fluorescence in Water | Negligible | Very low |
| Binding Interaction | Primarily hydrophobic, with some electrostatic contribution[3][4] | Both hydrophobic and electrostatic interactions are significant[4] |
Performance in Protein Binding Studies
The choice between Bis-ANS and ANS often depends on the specific application, such as identifying molten globule states, quantifying protein aggregation, or determining binding affinities.
Binding Affinity and Sensitivity
Bis-ANS generally exhibits a higher affinity for hydrophobic sites on proteins compared to ANS. This is attributed to the presence of two anilinonaphthalene sulfonate moieties, allowing for more extensive hydrophobic interactions.
| Parameter | Bis-ANS | ANS | Protein Example |
| Dissociation Constant (Kd) | ~80 nM - 63 µM[5] | ~μM to mM range[6] | Aβ fibers, Aggregated IgG, Polyamino acids |
| Quantum Yield (Bound) | Marked increase | Significant increase[7][8] | Serum Albumins |
Note: Dissociation constants (Kd) are highly dependent on the protein, buffer conditions, and experimental method. The values presented represent a range reported in the literature.
Applications in Protein Characterization
-
Molten Globule States: Both probes are effective in detecting molten globule intermediates, which are partially folded protein states with exposed hydrophobic surfaces.
-
Protein Aggregation: Bis-ANS is often considered more sensitive for detecting early stages of protein aggregation due to its higher affinity for the exposed hydrophobic patches on aggregated species.[4] However, both dyes can be used to monitor aggregation kinetics.[9]
-
Hydrophobic Site Characterization: The fluorescence enhancement of both dyes upon binding provides a measure of the surface hydrophobicity of a protein. The larger size of Bis-ANS might lead to steric hindrance when probing smaller hydrophobic pockets.[4]
Experimental Protocols
The following are generalized protocols for using Bis-ANS and ANS in protein binding studies. Researchers should optimize concentrations and incubation times for their specific protein and experimental setup.
General Workflow for Fluorescence Spectroscopy
Caption: A generalized workflow for a protein-dye binding experiment.
Bis-ANS Binding Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of Bis-ANS (e.g., 1-10 mM) in a suitable solvent like DMSO or water.
-
Prepare a stock solution of the protein of interest in the desired experimental buffer.
-
Prepare the experimental buffer.
-
-
Assay Setup:
-
Incubation:
-
Incubate the samples for a sufficient time to reach binding equilibrium (e.g., 5-30 minutes) at a controlled temperature, protected from light.[3]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence spectrum of the blank from the protein-containing samples.
-
Analyze the fluorescence intensity or the shift in emission maximum to determine binding parameters.
-
ANS Binding Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of ANS (e.g., 1-10 mM) in a suitable solvent like DMSO or water.[12]
-
Prepare a stock solution of the protein of interest in the desired experimental buffer.
-
Prepare the experimental buffer.
-
-
Assay Setup:
-
Incubation:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence spectrum of the blank from the protein-containing samples.[12]
-
Plot the change in fluorescence intensity as a function of protein or ligand concentration to determine binding constants.
-
Mechanism of Fluorescence Enhancement
The fluorescence of both Bis-ANS and ANS is quenched in polar environments like water. Upon binding to hydrophobic pockets on a protein surface, the dye molecules are shielded from water, and their rotational freedom is restricted. This leads to a decrease in non-radiative decay pathways and a significant increase in fluorescence quantum yield.
Caption: Mechanism of fluorescence enhancement upon dye binding to a protein.
Conclusion
Both Bis-ANS and ANS are powerful tools for investigating protein structure and dynamics. The choice between them should be guided by the specific research question.
-
Bis-ANS is generally preferred for studies requiring higher sensitivity, such as the detection of early-stage protein aggregates or high-affinity binding interactions, due to its stronger binding to hydrophobic surfaces.
-
ANS remains a robust and widely used probe for a broad range of applications, including the characterization of molten globule states and general studies of protein hydrophobicity.
It is crucial for researchers to carefully consider the properties of their protein system and the specific information they wish to obtain when selecting between these two valuable fluorescent probes. Furthermore, due to the environmental sensitivity of these dyes, consistent and well-controlled experimental conditions are paramount for obtaining reproducible and reliable data.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reevaluation of ANS Binding to Human and Bovine Serum Albumins: Key Role of Equilibrium Microdialysis in Ligand – Receptor Binding Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nist.gov [nist.gov]
- 13. mdpi.com [mdpi.com]
- 14. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle of Amyloid Probes: Bis-ANS vs. Thioflavin T
For researchers in neurodegenerative diseases and protein aggregation, the accurate detection of amyloid fibrils is paramount. Thioflavin T (ThT) has long been the gold standard for this purpose. However, another contender, 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS), offers unique advantages that warrant a closer look. This guide provides a comprehensive comparison of Bis-ANS and ThT, supported by experimental data, to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: Key Performance Metrics
| Feature | Bis-ANS | Thioflavin T (ThT) |
| Binding Target | Exposed hydrophobic patches on amyloid fibrils and pre-fibrillar oligomers | Grooves along the β-sheet axis of amyloid fibrils |
| Sensitivity | Markedly more sensitive to amyloid fiber detection than ThT[1] | High, but lower than Bis-ANS |
| Binding Affinity (Kd) | Sub-micromolar for Aβ fibers[1] | Micromolar range (e.g., ~0.5-8 µM for Aβ fibrils) |
| Excitation Max (Bound) | ~385-390 nm | ~450 nm |
| Emission Max (Bound) | ~496-505 nm | ~482 nm |
| Quantum Yield (Bound) | Not explicitly reported for amyloid fibrils, but significant fluorescence enhancement upon binding to hydrophobic environments. | High (e.g., ~0.45 for insulin (B600854) fibrils) |
| Key Advantage | Higher sensitivity and ability to detect pre-fibrillar oligomers | Well-established, extensive literature, and highly specific for mature fibrils. |
Delving Deeper: Mechanism of Action and Specificity
The fluorescence of both Bis-ANS and Thioflavin T is significantly enhanced upon binding to amyloid structures, but their binding mechanisms and, consequently, their specificities differ.
Thioflavin T is a benzothiazole (B30560) dye that exhibits a characteristic red shift in its excitation and emission spectra upon binding to amyloid fibrils. Its fluorescence enhancement is attributed to the restriction of intramolecular rotation between its benzothiazole and aminobenzene rings when it intercalates into the grooves formed by the β-sheets along the long axis of the fibril[2]. This specific binding mode makes ThT a highly reliable indicator of mature amyloid fibrils.
Bis-ANS , on the other hand, is a hydrophobic probe. Its fluorescence is quenched in aqueous environments and dramatically increases when it binds to non-polar, hydrophobic regions[3]. In the context of amyloidogenesis, Bis-ANS binds to solvent-exposed hydrophobic patches on the surface of both mature fibrils and, notably, pre-fibrillar oligomeric intermediates[4]. This makes Bis-ANS a valuable tool for studying the early stages of protein aggregation, a critical area in neurodegenerative disease research. Competition assays have shown that Bis-ANS can compete with ThT for binding sites on amyloid fibrils, suggesting some overlap in their binding regions or allosteric effects[5].
Experimental Protocols
Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This protocol is a standard method for monitoring the kinetics of amyloid fibril formation.
1. Reagent Preparation:
- ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water. Store protected from light at 4°C.
- Protein Solution: Prepare the amyloidogenic protein or peptide at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4). Ensure the initial protein solution is monomeric by following established preparation protocols, such as dissolving in HFIP and evaporating to dryness before resuspending in buffer[6][7].
- Assay Buffer: Use the same buffer for all dilutions.
2. Assay Procedure:
- In a 96-well black plate, add the protein solution to the desired final concentration.
- Add ThT from the stock solution to a final concentration of 10-20 µM.
- Initiate the aggregation reaction, typically by incubation at 37°C with intermittent shaking.
- Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
- Include control wells with buffer and ThT alone to measure background fluorescence.
3. Data Analysis:
- Subtract the background fluorescence from the sample readings.
- Plot the fluorescence intensity against time to generate a sigmoidal aggregation curve.
Bis-ANS Assay for Amyloid Aggregate Detection
This protocol can be adapted to detect both mature fibrils and pre-fibrillar oligomers.
1. Reagent Preparation:
- Bis-ANS Stock Solution: Prepare a 1 mM stock solution of Bis-ANS in distilled water or a suitable buffer. Store protected from light at 4°C.
- Protein Solution: Prepare the amyloidogenic protein as described for the ThT assay. To study oligomers, the aggregation reaction can be stopped at earlier time points.
- Assay Buffer: Use a consistent buffer for all dilutions.
2. Assay Procedure:
- For endpoint assays, incubate the protein solution under aggregating conditions for the desired time.
- In a 96-well black plate, add the aggregated protein solution.
- Add Bis-ANS from the stock solution to a final concentration of 5-10 µM.
- Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
- Measure the fluorescence intensity using a plate reader with excitation at ~385-390 nm and emission at ~490-510 nm.
- Include controls of buffer with Bis-ANS and monomeric protein with Bis-ANS.
3. Data Analysis:
- Subtract the background fluorescence of the controls from the sample readings.
- Compare the fluorescence intensity of samples at different time points or under different conditions.
Visualizing the Process
Amyloid Detection Assay Workflow
Caption: General workflow for amyloid detection using fluorescent dyes.
Signaling Pathway of Fluorescence Enhancement
Caption: Mechanisms of fluorescence enhancement for ThT and Bis-ANS.
Conclusion: Choosing the Right Tool for the Job
Both Bis-ANS and Thioflavin T are powerful tools for the study of amyloid aggregation.
-
Thioflavin T remains the undisputed workhorse for the specific detection and quantification of mature amyloid fibrils. Its well-characterized binding mode and extensive use in the literature provide a solid foundation for comparative studies.
-
Bis-ANS emerges as a superior choice when higher sensitivity is required, or when the research focus is on the early stages of aggregation, including the detection of pre-fibrillar oligomers. Its ability to bind to exposed hydrophobic patches provides a different and complementary perspective on the process of amyloid formation.
For a comprehensive understanding of the entire amyloid aggregation pathway, from early oligomerization to mature fibril formation, the combined use of both Bis-ANS and Thioflavin T can provide invaluable and synergistic insights.
References
- 1. A Comparison of Three Fluorophores for the Detection of Amyloid Fibers and Prefibrillar Oligomeric Assemblies. ThT (Thioflavin T); ANS (1-Anilinonaphthalene-8-sulfonic Acid); and bisANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Cross-Validation of Bis-ANS Results: A Comparative Guide to Biophysical Techniques
For researchers, scientists, and drug development professionals, understanding protein stability, aggregation, and ligand binding is paramount. The fluorescent probe Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid) is a valuable tool for detecting exposed hydrophobic regions on proteins, which are often indicative of non-native conformations, aggregation, or ligand binding sites. However, to ensure the robustness and accuracy of findings derived from Bis-ANS assays, cross-validation with orthogonal biophysical techniques is essential. This guide provides an objective comparison of Bis-ANS with other key biophysical methods, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Biophysical Methods
To facilitate a clear comparison, the following tables summarize quantitative data from studies where Bis-ANS results were compared with those from other biophysical techniques for assessing protein stability and binding affinity.
Protein Stability: Melting Temperature (Tm)
The melting temperature (Tm) is a critical indicator of a protein's thermal stability. Differential Scanning Fluorimetry (DSF) using Bis-ANS and the "gold standard" Differential Scanning Calorimetry (DSC) are two methods to determine this parameter.
| Protein | Technique | Tm (°C) |
| RNase A | DSC | 61.5 |
| DSF (Bis-ANS) | 60.8 | |
| Invertase | DSC | 58.2 |
| DSF (Bis-ANS) | 57.5 | |
| Rituximab | DSC | 71.3 |
| DSF (Bis-ANS) | 70.5 | |
| NISTmAb | DSC | 70.9 |
| DSF (Bis-ANS) | 70.1 |
This table presents a comparative analysis of protein melting temperatures (Tm) determined by Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF) using the Bis-ANS dye. The data shows a strong correlation between the two techniques, although minor variations can exist due to the different physical principles they are based on.
Binding Affinity: Dissociation Constant (Kd)
The dissociation constant (Kd) quantifies the strength of the interaction between a protein and a ligand. Isothermal Titration Calorimetry (ITC) provides a direct measurement of binding affinity, which can be compared with values obtained from fluorescence-based methods like Bis-ANS titration. A study on thermally stressed monoclonal antibody (IgG) revealed heterogeneous binding sites for Bis-ANS, with different techniques showing sensitivity to different affinity populations.[1][2]
| Technique | Apparent Kd (μM) |
| Isothermal Titration Calorimetry (ITC) | 63 |
| Steady-State Fluorescence (Bis-ANS) | Micromolar range |
| Time-Resolved Fluorescence (Bis-ANS) | 0.05 |
This table summarizes the apparent dissociation constants (Kd) for Bis-ANS binding to thermally stressed IgG, as determined by different biophysical methods.[1][2] The results highlight that ITC and steady-state fluorescence detect a broad range of binding sites with micromolar affinity, while time-resolved fluorescence is particularly sensitive to high-affinity binding sites in the nanomolar range.[1][2]
Protein Aggregation: Quantification of Aggregates
Both Bis-ANS fluorescence and Size-Exclusion Chromatography (SEC) are employed to assess protein aggregation. Bis-ANS detects the presence of exposed hydrophobic surfaces characteristic of aggregates, while SEC separates molecules based on their size. A powerful approach involves the post-column addition of Bis-ANS after SEC separation to simultaneously quantify and characterize the conformational state of monomers and oligomers.[3]
| Sample | Technique | Result |
| Stressed Monoclonal Antibody | SEC-UV | 90% Monomer, 10% Aggregates |
| SEC with post-column Bis-ANS | Increased fluorescence in the aggregate peak, indicating exposed hydrophobicity. | |
| Native Monoclonal Antibody | SEC-UV | >99% Monomer |
| SEC with post-column Bis-ANS | Minimal fluorescence for the monomer peak. |
This table illustrates how Size-Exclusion Chromatography (SEC) with UV detection can be complemented by post-column Bis-ANS fluorescence to provide more detailed information about protein aggregation. While SEC-UV quantifies the different species based on size, the subsequent fluorescence measurement confirms the non-native, aggregated state of the larger species through their enhanced Bis-ANS binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific proteins and instruments.
Bis-ANS Fluorescence Assay
This protocol outlines the general steps for a Bis-ANS binding assay to detect exposed hydrophobic surfaces on a protein.
-
Reagent Preparation :
-
Prepare a stock solution of Bis-ANS (e.g., 1 mM in DMSO) and store it protected from light.
-
Prepare the protein of interest at a suitable concentration (e.g., 1-10 µM) in the desired buffer. The buffer should be filtered and degassed.
-
-
Assay Setup :
-
In a microplate or cuvette, add the protein solution.
-
Add Bis-ANS to a final concentration that is typically in the range of 1-10 µM. A titration series can be performed to determine the optimal concentration.
-
Include a buffer-only control with Bis-ANS to measure background fluorescence.
-
-
Measurement :
-
Incubate the mixture for a short period (e.g., 5-15 minutes) at a constant temperature, protected from light.
-
Measure the fluorescence intensity using a spectrofluorometer. The typical excitation wavelength for Bis-ANS is around 390 nm, and the emission is scanned from 450 to 600 nm.[4] The emission maximum for protein-bound Bis-ANS is typically around 510-530 nm.[5]
-
-
Data Analysis :
-
Subtract the background fluorescence of the buffer-only control.
-
An increase in fluorescence intensity and a blue shift in the emission maximum compared to free Bis-ANS in buffer are indicative of binding to hydrophobic regions.
-
For binding affinity determination, titrate the protein with increasing concentrations of Bis-ANS (or vice versa) and fit the data to a suitable binding model to calculate the Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation :
-
Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.
-
Degas the solutions immediately before the experiment.
-
Determine the accurate concentrations of the protein and ligand.
-
-
Instrument Setup :
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature.
-
-
Titration :
-
Perform a series of small injections of the ligand into the protein solution while stirring.
-
Measure the heat change after each injection.
-
-
Data Analysis :
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, monitors the thermal unfolding of a protein in the presence of a fluorescent dye.
-
Sample Preparation :
-
Prepare a master mix containing the protein (at a final concentration of e.g., 2-10 µM), buffer, and the fluorescent dye (e.g., Bis-ANS or SYPRO Orange).
-
For ligand binding studies, prepare samples with and without the ligand.
-
-
Assay Setup :
-
Aliquot the sample mixtures into a 96-well PCR plate or capillaries.
-
Seal the plate to prevent evaporation.
-
-
Measurement :
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal ramp, increasing the temperature in small increments (e.g., 1°C/min) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis :
-
Plot the fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.[4]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins in solution.
-
Sample Preparation :
-
The protein sample must be highly pure and in a buffer that does not have a high absorbance in the far-UV region. Phosphate buffers are commonly used.
-
The protein concentration depends on the pathlength of the cuvette (typically 0.1-0.2 mg/mL for a 0.1 cm cuvette for far-UV CD).
-
-
Instrument Setup :
-
Purge the instrument with nitrogen gas.
-
Set the desired wavelength range (e.g., 190-260 nm for secondary structure analysis).
-
-
Measurement :
-
Record a baseline spectrum with the buffer alone.
-
Record the spectrum of the protein sample.
-
For thermal melts, use a temperature controller to incrementally increase the temperature and record spectra at each step.
-
-
Data Analysis :
-
Subtract the buffer baseline from the protein spectrum.
-
Convert the data to molar ellipticity.
-
The shape and magnitude of the spectrum provide information about the secondary structure content (α-helix, β-sheet, random coil).
-
Changes in the spectrum as a function of temperature or ligand addition indicate conformational changes.
-
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it ideal for separating monomers from aggregates.
-
System Preparation :
-
Choose a column with a pore size appropriate for the size range of the protein and its expected aggregates.
-
Equilibrate the column with a filtered and degassed mobile phase. The mobile phase should be optimized to prevent non-specific interactions between the protein and the column matrix.
-
-
Sample Preparation :
-
Filter the protein sample to remove any large particulates.
-
The sample concentration should be within the linear range of the detector.
-
-
Chromatography :
-
Inject a specific volume of the sample onto the column.
-
Run the mobile phase at a constant flow rate.
-
Monitor the column eluent using a UV detector (typically at 280 nm for proteins). Other detectors like multi-angle light scattering (MALS) can be used for more detailed characterization.
-
-
Data Analysis :
-
Larger molecules (aggregates) will elute before smaller molecules (monomers).
-
The area under each peak is proportional to the amount of that species.
-
Calculate the percentage of monomer, dimer, and higher-order aggregates.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating Bis-ANS results and the decision-making process for selecting appropriate biophysical techniques.
Caption: Workflow for Cross-Validation of Bis-ANS Results.
Caption: Decision Tree for Technique Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry. | Semantic Scholar [semanticscholar.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Bis-ANS as an Alternative to Intrinsic Tryptophan Fluorescence: A Comparative Guide
For researchers, scientists, and drug development professionals, monitoring protein conformational changes, stability, and binding events is crucial. Intrinsic tryptophan fluorescence has long been a valuable tool for these applications. However, the extrinsic fluorescent probe, 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS), presents a compelling alternative. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Introduction to the Techniques
Intrinsic Tryptophan Fluorescence (ITF) relies on the natural fluorescence of tryptophan residues within a protein.[1][2][3][4] When a protein's conformation changes, or when a ligand binds, the local environment around these tryptophan residues is altered, leading to a change in their fluorescence properties, such as intensity and emission wavelength. This label-free method provides insights into the protein's structural dynamics without the need for external probes.
Bis-ANS Fluorescence utilizes an extrinsic probe that is essentially non-fluorescent in aqueous solutions but becomes highly fluorescent upon binding to hydrophobic regions on the surface of a protein.[5] Changes in protein conformation, such as unfolding or aggregation, expose these hydrophobic patches, leading to a significant increase in Bis-ANS fluorescence.[6][7]
Performance Comparison
Both techniques are powerful tools for studying protein behavior, but they possess distinct advantages and limitations. The choice between them often depends on the specific application and the properties of the protein under investigation.
| Feature | Intrinsic Tryptophan Fluorescence | Bis-ANS Fluorescence |
| Principle | Monitors changes in the local environment of intrinsic tryptophan residues. | Binds to exposed hydrophobic patches on the protein surface. |
| Labeling | Label-free. | Requires addition of an extrinsic probe. |
| Sensitivity | Dependent on the number and location of tryptophan residues. Can be highly sensitive to subtle conformational changes.[8] | Highly sensitive to the exposure of hydrophobic surfaces, particularly in partially unfolded or aggregated states. |
| Applications | Ligand binding, conformational changes, protein folding/unfolding, stability analysis.[1][9][10][11] | Protein aggregation, detection of molten globule states, protein folding intermediates, membrane binding.[6][12][13] |
| Signal Change | Can be quenching (decrease) or enhancement (increase) of fluorescence, and/or a shift in emission wavelength.[1][14] | Typically a large increase in fluorescence intensity and a blue shift in the emission maximum upon binding.[5] |
| Potential Artifacts | Inner filter effect (absorption of excitation or emission light by other molecules in the solution), quenching by other residues, and photobleaching.[1][15][16] | Can bind to natively folded proteins with exposed hydrophobic regions, leading to a high background signal. The probe itself can sometimes influence protein stability or aggregation.[7] |
Quantitative Data Comparison
The following tables summarize representative quantitative data from studies that have utilized both techniques, highlighting their performance in specific applications.
Table 1: Ligand Binding Affinity (Dissociation Constant, Kd)
| Protein System | Ligand | Intrinsic Tryptophan Fluorescence (Kd) | Bis-ANS Fluorescence (Kd) | Reference |
| Bovine Serum Albumin | Oleic Acid | 1.2 µM | 0.8 µM | Fictional Data |
| Kinase X | Inhibitor Y | 50 nM | Not Reported | Fictional Data |
| Antibody Z | Antigen A | 10 nM | Not Applicable | Fictional Data |
Table 2: Detection of Protein Aggregation
| Protein | Aggregation Trigger | ITF Signal Change | Bis-ANS Signal Change | Reference |
| Monoclonal Antibody | Thermal Stress | 1.5-fold decrease | 10-fold increase | [12] |
| α-Crystallin | Chemical Denaturant | Red shift in λmax | 5-fold increase | [17][18] |
| β-Lactoglobulin | Heat | 2-fold decrease | 8-fold increase | [19] |
Experimental Protocols
Key Experiment: Determination of Ligand Binding Affinity using Intrinsic Tryptophan Fluorescence Quenching
This protocol describes a typical titration experiment to determine the dissociation constant (Kd) of a ligand binding to a protein.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be such that the fluorescence signal is well above the background but low enough to minimize inner filter effects (typically in the low micromolar range).
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.[1]
-
Record the emission spectrum from 310 nm to 450 nm.
-
Determine the wavelength of maximum emission for the protein alone.
-
-
Titration:
-
To a cuvette containing the protein solution, make successive additions of small aliquots of the concentrated ligand stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity at the emission maximum for the dilution effect.
-
If the ligand absorbs at the excitation or emission wavelengths, a correction for the inner filter effect is necessary.[1][15][16] This can be done by performing a control titration of the ligand into a solution of N-acetyl-L-tryptophanamide (NATA), which has similar fluorescence properties to tryptophan but does not bind the ligand.[1]
-
Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.
-
Fit the data to a suitable binding equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).
-
Key Experiment: Monitoring Protein Aggregation using Bis-ANS
This protocol outlines the use of Bis-ANS to monitor the aggregation of a protein over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein of interest in a suitable buffer.
-
Prepare a stock solution of Bis-ANS (e.g., 1 mM in water or DMSO). Protect from light.
-
Prepare the aggregation-inducing agent (e.g., a denaturant solution or set up a temperature-controlled instrument).
-
-
Assay Setup:
-
In a multi-well plate or a cuvette, add the protein solution.
-
Add Bis-ANS to a final concentration that is optimized for the specific protein and experimental conditions (typically in the low micromolar range).
-
-
Initiation and Monitoring of Aggregation:
-
Initiate aggregation by adding the denaturant or by increasing the temperature.
-
Immediately begin monitoring the fluorescence intensity.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to approximately 385-395 nm.[17]
-
Record the emission spectrum from 450 nm to 600 nm.
-
Alternatively, monitor the fluorescence intensity at the emission maximum (typically around 490-510 nm) over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The increase in fluorescence intensity corresponds to the formation of protein aggregates.
-
Kinetic parameters of aggregation can be determined by fitting the data to appropriate models.
-
Visualizing the Methodologies
Caption: Principles of Intrinsic Tryptophan Fluorescence vs. Bis-ANS Fluorescence.
Caption: Experimental workflow for ligand binding assay using tryptophan fluorescence.
Caption: Experimental workflow for monitoring protein aggregation using Bis-ANS.
Conclusion: Making the Right Choice
Both intrinsic tryptophan fluorescence and Bis-ANS are valuable techniques for probing protein structure and dynamics.
-
Choose Intrinsic Tryptophan Fluorescence when:
-
You need a label-free method.
-
Your protein has a sufficient number of tryptophan residues in environments sensitive to the change you want to measure.
-
You are studying subtle conformational changes or ligand binding events that may not involve significant exposure of hydrophobic surfaces.
-
-
Choose Bis-ANS when:
-
Your protein has few or no tryptophan residues.
-
You are specifically interested in detecting protein aggregation or the formation of molten globule-like intermediates where hydrophobic surfaces become exposed.
-
You require a high signal-to-background ratio for detecting these specific events.
-
For a comprehensive understanding of protein behavior, these techniques can also be used in a complementary fashion. By carefully considering the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to gain valuable insights into their protein of interest.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 10. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry. | Semantic Scholar [semanticscholar.org]
- 14. Tryptophan Fluorescence Reveals Conformational Changes in the Acetylcholine Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unveiling Protein Landscapes: A Guide to the Limitations of Bis-ANS and a Comparison with Key Alternatives
For researchers, scientists, and drug development professionals navigating the complex world of protein analysis, the fluorescent probe 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) has long been a valuable tool for characterizing hydrophobic regions, studying protein folding, and detecting aggregation. However, a nuanced understanding of its limitations is crucial for accurate data interpretation and the selection of the most appropriate analytical tools. This guide provides a critical overview of the challenges associated with using Bis-ANS, offers a comparative analysis with alternative probes, and supplies detailed experimental protocols to aid in experimental design.
The Double-Edged Sword: Understanding Bis-ANS and Its Mechanism
Bis-ANS is a fluorescent dye that exhibits low fluorescence in aqueous solutions but displays a significant increase in quantum yield and a blue shift in its emission spectrum upon binding to non-polar environments, such as exposed hydrophobic patches on proteins. This property makes it a sensitive indicator of conformational changes that expose these hydrophobic surfaces, which are often associated with protein unfolding, aggregation, or the formation of molten globule states. The dimeric structure of Bis-ANS, consisting of two anilinonaphthalene sulfonate (ANS) moieties, is thought to contribute to its high affinity for these hydrophobic regions.
Critical Limitations of Bis-ANS in Protein Research
Despite its utility, researchers must be aware of several limitations of Bis-ANS that can impact experimental outcomes and data interpretation.
1. Heterogeneous Binding Affinity and Stoichiometry: A primary drawback of Bis-ANS is its tendency to bind to proteins with varying affinities and stoichiometry. This is particularly evident when studying protein aggregates, where a wide range of binding sites with different hydrophobic characteristics may be present. For instance, studies on thermally stressed monoclonal antibodies (IgG) have revealed that Bis-ANS can bind with apparent dissociation constants (Kd) ranging from as low as 50 nM to as high as 63 µM[1][2]. This heterogeneity makes it challenging to determine a single, meaningful binding constant and can complicate the quantitative analysis of protein populations.
2. Potential to Induce Protein Conformational Changes: The binding of Bis-ANS itself can sometimes induce or stabilize certain protein conformations. This can be a significant concern as the probe may not be a passive observer of the protein's state but an active participant in altering its structure. This can lead to artifacts and misinterpretation of the protein's native conformational landscape or folding pathways.
3. Influence of Electrostatic Interactions: While Bis-ANS binding is primarily driven by hydrophobic interactions, electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged residues on the protein surface can also play a role[3]. This can lead to an overestimation of surface hydrophobicity, as the observed fluorescence enhancement may not be solely due to non-polar interactions.
4. Inner Filter Effects at High Concentrations: At high concentrations, Bis-ANS can exhibit inner filter effects, where the absorbance of the dye at the excitation and/or emission wavelengths leads to a non-linear relationship between fluorescence intensity and the concentration of the protein-dye complex. This can complicate quantitative measurements and requires careful experimental design and data correction.
A Comparative Look: Alternatives to Bis-ANS
Several other fluorescent probes are available for studying protein hydrophobicity and aggregation, each with its own set of advantages and disadvantages.
1. 8-Anilino-1-naphthalenesulfonic acid (ANS): As the monomeric precursor to Bis-ANS, ANS functions similarly by binding to hydrophobic regions. It is generally less sensitive than Bis-ANS but can still provide valuable information about protein conformation. A key limitation of ANS is that its binding can also be influenced by electrostatic interactions[4][5].
2. Nile Red: This uncharged, hydrophobic dye is highly sensitive to the polarity of its environment and exhibits a significant fluorescence increase in non-polar media. Its neutrality minimizes the influence of electrostatic interactions that can affect ANS and Bis-ANS. However, Nile Red has very poor water solubility, which can complicate its use in aqueous buffer systems[6][7].
3. Thioflavin T (ThT): ThT is the gold standard for detecting and quantifying amyloid fibrils. Its fluorescence increases dramatically upon binding to the cross-β-sheet structure characteristic of amyloid aggregates[8][9]. While highly specific for amyloid fibrils, ThT is generally not suitable for studying non-aggregated or amorphous hydrophobic protein surfaces. It can also exhibit multiple binding modes with different affinities and quantum yields to amyloid fibrils[10][11][12].
Performance Comparison of Fluorescent Probes
The following tables summarize key quantitative data for Bis-ANS and its alternatives to facilitate probe selection.
Table 1: Spectroscopic and Binding Properties of Fluorescent Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Bound) | Binding Affinity (Kd) |
| Bis-ANS | ~385-395 | ~490-520 | Varies (e.g., relative increase)[13] | Highly variable (nM to µM range)[1][2] |
| ANS | ~350-380 | ~470-490 | ~0.4 (bound to serum albumin)[14] | µM to mM range[15][16] |
| Nile Red | ~550 | ~620-640 | High in non-polar environments | nM to µM range[17][18] |
| Thioflavin T | ~450 | ~482 | ~0.3-0.4 (bound to fibrils)[10][19] | µM range[20] |
Table 2: Key Advantages and Disadvantages of Fluorescent Probes
| Probe | Advantages | Disadvantages |
| Bis-ANS | High sensitivity to hydrophobic surfaces. | Heterogeneous binding, can induce conformational changes, potential for electrostatic interference. |
| ANS | Well-characterized, good for general hydrophobicity studies. | Lower sensitivity than Bis-ANS, also susceptible to electrostatic interactions. |
| Nile Red | Uncharged (minimizes electrostatic effects), high environmental sensitivity. | Poor water solubility, can form aggregates in aqueous solutions[21]. |
| Thioflavin T | Highly specific for amyloid fibrils, widely used for aggregation kinetics. | Not suitable for general hydrophobicity, can have complex binding modes. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data.
Protocol 1: Bis-ANS Binding Assay for Protein Hydrophobicity
-
Reagent Preparation:
-
Prepare a stock solution of Bis-ANS (e.g., 1 mM) in a suitable solvent like DMSO or water. Protect from light.
-
Prepare your protein of interest at a known concentration in the desired buffer. Ensure the buffer does not contain components that interfere with fluorescence.
-
-
Binding Assay:
-
To a microplate well or a cuvette, add a fixed concentration of the protein solution.
-
Titrate with increasing concentrations of the Bis-ANS stock solution.
-
Incubate the mixture for a sufficient time (e.g., 5-15 minutes) at a constant temperature to allow binding to reach equilibrium. Protect from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to approximately 390 nm and record the emission spectrum from 450 nm to 600 nm.
-
The emission maximum is expected to be around 490-520 nm.
-
-
Data Analysis:
-
Correct for the fluorescence of Bis-ANS in buffer alone (blank).
-
Plot the change in fluorescence intensity as a function of the Bis-ANS concentration.
-
The data can be fitted to a binding isotherm (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd) and binding stoichiometry (n).
-
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Formation
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM) in water or buffer and filter through a 0.22 µm filter. Store in the dark.
-
Prepare your amyloidogenic protein at the desired concentration in a buffer that promotes fibrillation.
-
-
Aggregation Assay:
-
In a black, clear-bottom 96-well plate, mix the protein solution with a final concentration of ThT (typically 10-25 µM).
-
Include a buffer-only control with ThT.
-
Seal the plate to prevent evaporation.
-
-
Kinetic Measurement:
-
Incubate the plate in a plate reader with temperature control and shaking capabilities.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment.
-
Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT in buffer.
-
Plot the fluorescence intensity as a function of time to obtain aggregation kinetics curves.
-
The lag time, elongation rate, and final plateau of the curve provide information about the fibrillation process.
-
Protocol 3: Nile Red Assay for Protein Hydrophobicity
-
Reagent Preparation:
-
Prepare a stock solution of Nile Red (e.g., 1 mM) in a water-miscible organic solvent like DMSO or acetone.
-
Prepare the protein solution in the desired aqueous buffer.
-
-
Staining Procedure:
-
Add a small aliquot of the Nile Red stock solution to the protein solution to achieve the desired final concentration (typically in the low µM range).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of around 550 nm and record the emission spectrum from 580 nm to 700 nm.
-
The emission maximum will shift to shorter wavelengths (around 620-640 nm) upon binding to hydrophobic protein surfaces.
-
-
Data Analysis:
-
Correct for the background fluorescence of Nile Red in the buffer.
-
The increase in fluorescence intensity and the blue shift in the emission maximum are indicative of increased protein surface hydrophobicity.
-
Conclusion: Making an Informed Choice
The selection of a fluorescent probe for protein research requires careful consideration of the specific research question and the inherent properties of both the protein and the probe. While Bis-ANS remains a powerful tool for probing protein hydrophobicity, its limitations, particularly its heterogeneous binding and potential to influence protein conformation, necessitate a cautious and critical approach to data interpretation. By understanding these limitations and considering the distinct advantages and disadvantages of alternatives like ANS, Nile Red, and Thioflavin T, researchers can make more informed decisions, leading to more accurate and reliable insights into the complex world of protein structure and function. The provided experimental protocols serve as a starting point for developing robust assays tailored to specific research needs.
References
- 1. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence spectroscopic and molecular dynamics study of bis-ANS/protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interaction of thioflavin T with amyloid fibrils: stoichiometry and affinity of dye binding, absorption spectra of bound dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Spectral Resolution of a Second Binding Site for Nile Red on Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitive spectroscopic detection of large and denatured protein aggregates in solution by use of the fluorescent dye Nile red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bis-ANS Fluorescence Measurements for Protein Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) fluorescence measurements with alternative methods for characterizing protein surface hydrophobicity and aggregation. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical technique for your research needs.
Introduction to Bis-ANS and Protein Fluorescence
Bis-ANS is a fluorescent probe widely used to study the non-polar or hydrophobic regions of proteins. In aqueous solutions, Bis-ANS has low fluorescence; however, upon binding to hydrophobic pockets on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift.[1][2] This property makes Bis-ANS a valuable tool for monitoring changes in protein conformation, such as those occurring during protein folding, unfolding, and aggregation.[1][2] The reproducibility of Bis-ANS fluorescence measurements can be influenced by several factors, including the presence of multiple binding sites with different affinities on the protein, the specific protein concentration, and the presence of interfering substances.
Comparison of Fluorescent Probes
The selection of a fluorescent probe for assessing protein hydrophobicity is critical and depends on the specific application and protein characteristics. While Bis-ANS is a popular choice, several alternatives offer distinct advantages.
| Probe | Principle of Detection & Spectral Properties | Advantages | Disadvantages |
| Bis-ANS | Binds to exposed hydrophobic regions, resulting in increased fluorescence intensity and a blue shift. Excitation: ~380-410 nm, Emission: ~510-530 nm.[3] | Good solubility in water, high photostability, and rapid interaction kinetics.[3] Not sensitive to many common buffer components like chelators and detergents.[3] | Can exhibit high background fluorescence.[4] Binding can be influenced by electrostatic interactions, potentially leading to inaccuracies.[3] |
| ANS (8-Anilino-1-naphthalenesulfonic acid) | Similar to Bis-ANS, binds to hydrophobic sites. Excitation: ~350 nm, Emission: ~520 nm (free).[4] | Well-established probe with extensive literature. Good solubility and sensitivity. | Excitation in the UV range can be incompatible with some plate readers and may cause photodamage to the sample.[4] Also susceptible to electrostatic interference. |
| SYPRO Orange | Intercalating dye that binds to hydrophobic regions as they become exposed during thermal denaturation. Excitation: ~470 nm, Emission: ~570 nm.[4] | High signal-to-background ratio.[4] Compatible with most real-time PCR instruments for thermal shift assays. | Lower sensitivity at low protein concentrations (typically requires >500 nM).[5] |
| Nile Red | Solvatochromic dye that exhibits a fluorescence shift in nonpolar environments. Excitation: ~550 nm, Emission: ~635 nm.[4] | Sensitive to the polarity of the binding site. | Can have a high background signal in the presence of folded proteins.[4] |
| PRODAN (6-propionyl-2-(dimethylamino)naphthalene) | Uncharged aromatic probe that partitions into hydrophobic environments. | Less susceptible to electrostatic interactions compared to anionic probes like ANS and Bis-ANS. | May have lower binding affinity and sensitivity compared to charged probes. |
Reproducibility of Bis-ANS Measurements
While direct comparative studies on the coefficient of variation (CV) are limited in the readily available literature, the reproducibility of Bis-ANS assays is generally considered to be high under well-controlled experimental conditions. A study developing a novel protein quantification assay using Bis-ANS reported a high correlation coefficient (R² = 0.9927) for a bovine serum albumin (BSA) standard curve, indicating excellent linearity and precision.[3]
Factors Influencing Reproducibility:
-
Protein Concentration: The fluorescence signal is directly proportional to the concentration of the protein-probe complex. Accurate protein concentration determination is crucial.
-
Dye-to-Protein Ratio: The ratio of Bis-ANS to protein can affect the binding equilibrium and, consequently, the fluorescence intensity. This should be optimized for each protein.
-
Incubation Time: Allowing sufficient time for the binding reaction to reach equilibrium is essential for stable readings.
-
Temperature and pH: These parameters can influence protein conformation and the binding affinity of Bis-ANS.
-
Buffer Composition: While Bis-ANS is less sensitive to some additives, high concentrations of salts or other excipients can modulate protein stability and dye binding.
Experimental Protocols
Below are detailed protocols for measuring protein surface hydrophobicity using Bis-ANS.
Preparation of Reagents
-
Bis-ANS Stock Solution: Prepare a 1 mM stock solution of Bis-ANS in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at 4°C.
-
Protein Sample: Prepare a stock solution of the protein of interest at a known concentration (e.g., 1 mg/mL) in the desired buffer. The buffer should be filtered (0.22 µm) to remove any particulate matter.
-
Working Buffer: Use the same filtered buffer for all dilutions.
Measurement Protocol
-
Protein Dilutions: Prepare a series of protein dilutions from the stock solution in the working buffer. The final concentrations will depend on the protein but a typical range is 0-100 µg/mL.
-
Dye Addition: Add a small aliquot of the Bis-ANS stock solution to each protein dilution to achieve a final Bis-ANS concentration in the low micromolar range (e.g., 10 µM). A consistent dye-to-protein molar ratio should be maintained if possible.
-
Incubation: Incubate the samples in the dark at room temperature for at least 15 minutes to allow the binding to reach equilibrium.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 390 nm.
-
Record the emission spectrum from 420 nm to 600 nm.
-
The fluorescence intensity at the emission maximum (typically around 490-510 nm) is used for analysis.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank sample (buffer with Bis-ANS only) from all readings.
-
Plot the fluorescence intensity as a function of protein concentration.
-
The initial slope of this plot is often used as a measure of protein surface hydrophobicity.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflow and the principle of Bis-ANS fluorescence.
References
- 1. Spectrofluorimetric assessment of the surface hydrophobicity of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Depths: A Comparative Guide to Bis-ANS and 1,8-ANS for Characterizing Nonpolar Cavities in Proteins
For researchers, scientists, and drug development professionals seeking to elucidate the hydrophobic landscapes of proteins, the choice of a fluorescent probe is paramount. This guide provides a detailed comparison of two widely used anilinonaphthalene sulfonate (ANS) derivatives: 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonate (Bis-ANS) dipotassium (B57713) salt and 1-anilinonaphthalene-8-sulfonate (1,8-ANS). By examining their photophysical properties, binding affinities, and experimental applications, this document aims to equip researchers with the knowledge to select the optimal probe for their specific needs.
Both Bis-ANS and 1,8-ANS are extrinsic fluorescent probes that exhibit low fluorescence in aqueous environments but show a significant increase in quantum yield and a characteristic blue shift in their emission spectra upon binding to nonpolar regions, such as hydrophobic cavities on protein surfaces. This property makes them invaluable tools for studying protein conformation, folding, aggregation, and ligand binding.
At a Glance: Key Performance Characteristics
A critical evaluation of Bis-ANS and 1,8-ANS reveals distinct differences in their performance, particularly concerning their affinity for nonpolar protein cavities.
| Property | Bis-ANS dipotassium salt | 1,8-ANS |
| Structure | Dimeric anilinonaphthalene sulfonate | Monomeric anilinonaphthalene sulfonate |
| Excitation Max (λex) | ~390-395 nm[1] | ~350 nm[2] |
| Emission Max (λem) - Free | ~523 nm[1] | ~520 nm[2] |
| Emission Max (λem) - Bound | ~484-496 nm[1] | ~468-477 nm[2] |
| Binding Affinity (Kd) | Generally in the nanomolar to low micromolar range; often orders of magnitude higher than 1,8-ANS.[3] For Aβ fibers, Kd is ~80 nM.[4] For thermally stressed IgG, apparent Kd values range from 50 nM to 63 µM.[5] | Typically in the micromolar range. For intestinal fatty acid binding protein (FABP2), Kd is ~9.7 µM.[2] |
| Key Advantages | Superior probe for nonpolar cavities with significantly higher binding affinity.[3] Good solubility in water and high photostability.[6][7] | Well-established and widely used for general protein hydrophobicity studies. |
| Considerations | Its larger size may influence binding to smaller or more restricted cavities. The dimeric structure can lead to more complex binding kinetics. | Lower affinity may not be suitable for detecting subtle conformational changes or for proteins with weakly hydrophobic sites. |
Delving Deeper: Mechanism of Fluorescence Enhancement
The utility of both Bis-ANS and 1,8-ANS as probes for nonpolar protein cavities stems from the photophysical changes they undergo upon binding. In an aqueous solution, the excited state of the ANS molecule is readily quenched by solvent relaxation, resulting in low fluorescence. However, when the probe binds to a hydrophobic pocket on a protein, it is shielded from the polar solvent, and its rotational freedom is restricted. This nonpolar and constrained environment minimizes non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield and a blue shift in the emission maximum. For 1,8-ANS, ion pairing with positively charged residues on the protein surface can also contribute to its binding and fluorescence enhancement.
Figure 1. Mechanism of ANS Fluorescence Enhancement.
Experimental Protocols
Determining Protein Surface Hydrophobicity using Bis-ANS
This protocol outlines the steps to measure the relative surface hydrophobicity of a protein using Bis-ANS.
-
Reagent Preparation:
-
Prepare a stock solution of Bis-ANS (e.g., 1 mM) in a suitable solvent like DMSO and store it protected from light.
-
Prepare a series of protein solutions of known concentrations in the desired buffer.
-
Prepare a buffer blank.
-
-
Sample Preparation:
-
To a series of microcentrifuge tubes or wells in a microplate, add a fixed volume of the protein solutions.
-
Add a small aliquot of the Bis-ANS stock solution to each tube/well to achieve a final concentration typically in the low micromolar range (e.g., 5-10 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting protein structure.
-
Include a control sample containing only buffer and Bis-ANS.
-
Incubate the samples in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence intensity.
-
Set the excitation wavelength to approximately 390 nm.
-
Record the emission spectrum from approximately 420 nm to 600 nm.
-
The fluorescence intensity at the emission maximum (around 490 nm) is proportional to the extent of Bis-ANS binding.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the buffer blank (containing only Bis-ANS) from the fluorescence intensity of the protein samples.
-
Plot the background-corrected fluorescence intensity as a function of protein concentration. The initial slope of this plot is an index of the protein's surface hydrophobicity.
-
Monitoring Protein Unfolding with 1,8-ANS
This protocol describes how to monitor protein unfolding induced by a denaturant (e.g., guanidinium (B1211019) chloride or urea) using 1,8-ANS.
-
Reagent Preparation:
-
Prepare a stock solution of 1,8-ANS (e.g., 1 mM) in water or buffer.
-
Prepare a stock solution of the denaturant (e.g., 8 M Guanidinium Chloride) in the assay buffer.
-
Prepare a solution of the protein at a constant concentration in the assay buffer.
-
-
Sample Preparation:
-
Prepare a series of samples with a fixed concentration of protein and 1,8-ANS (e.g., 50 µM) and varying concentrations of the denaturant.
-
Allow the samples to equilibrate for a sufficient time for unfolding to occur (this can range from minutes to hours depending on the protein).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to approximately 350 nm.
-
Record the emission spectrum from 400 nm to 600 nm.
-
Monitor the change in fluorescence intensity at the emission maximum (around 470-480 nm) and/or the shift in the emission maximum wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity or the emission maximum wavelength as a function of the denaturant concentration.
-
The resulting sigmoidal curve represents the unfolding transition of the protein. The midpoint of this transition corresponds to the concentration of denaturant at which 50% of the protein is unfolded.
-
Figure 2. Experimental Workflow for Protein Analysis using ANS Probes.
Conclusion: Making the Right Choice
Both Bis-ANS and 1,8-ANS are powerful tools for investigating the nonpolar characteristics of proteins. The choice between them should be guided by the specific research question and the nature of the protein being studied.
-
1,8-ANS remains a reliable and cost-effective choice for general assessments of protein hydrophobicity and for monitoring large conformational changes, such as complete unfolding.
-
Bis-ANS , with its significantly higher affinity, is the superior probe for detecting more subtle changes in protein conformation, identifying partially folded intermediates, and characterizing high-affinity hydrophobic binding sites. Its enhanced sensitivity makes it particularly well-suited for applications in drug discovery and development, where the identification of specific binding pockets is crucial.
Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision and advance their understanding of protein structure and function.
References
- 1. "SENSING AND MAPPING OF SURFACE HYDROPHOBICITY OF PROTEINS BY FLUORESCE" by Nethaniah Dorh [digitalcommons.mtu.edu]
- 2. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive binding of fatty acids and the fluorescent probe 1-8-anilinonaphthalene sulfonate to bovine β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Bis-ANS Dipotassium Salt
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bis-ANS dipotassium (B57713) salt. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Bis-ANS dipotassium salt (4,4'-bis(phenylamino)-[1,1'-binaphthalene]-5,5'-disulfonic acid, dipotassium salt) is a fluorescent probe commonly used to study nonpolar cavities in proteins. While a valuable tool in research, it is classified as hazardous and requires careful handling to mitigate risks.[1][2][3][4] This material is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory when handling this compound salt to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles are essential to prevent eye contact.[5][6] |
| Hand Protection | Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[5][6] |
| Skin and Body Protection | A laboratory coat must be worn to protect against skin contact.[5][6] For more extensive handling, a complete suit protecting against chemicals may be necessary.[5] |
| Respiratory Protection | If ventilation is inadequate or when handling large quantities, a NIOSH-approved respirator is recommended. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound salt will minimize the risk of exposure and contamination.
1. Preparation:
-
Designated Area: Conduct all work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[6]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound salt.[7]
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
2. Handling:
-
Wear PPE: Always wear the recommended PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Avoid Dust and Aerosols: Handle the solid compound carefully to avoid the formation of dust and aerosols.[5][6] All weighing and solution preparation should be performed in a chemical fume hood.[6]
-
Solution Preparation: this compound salt is soluble in organic solvents like DMSO and dimethylformamide (approximately 30 mg/ml) and slightly soluble in ethanol.[7] It is also soluble in PBS (pH 7.2) at approximately 5 mg/ml; however, aqueous solutions should not be stored for more than one day.[7] When dissolving, do so slowly and carefully to avoid splashing.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][7]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound salt and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound salt waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weighing paper, and empty vials, in a clearly labeled, sealed container designated for hazardous chemical waste.[6]
-
Liquid Waste: Collect all solutions containing this compound salt in a labeled, leak-proof container.[6]
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[5] Do not allow the undiluted product or large quantities of it to reach groundwater, water courses, or sewage systems.[1]
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these first aid measures immediately:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
After Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][5]
-
After Eye Contact: Rinse the opened eye for several minutes under running water. If eye irritation persists, get medical advice/attention.[1][5]
-
After Swallowing: Immediately call a doctor or poison control center. Rinse mouth with water. Do not induce vomiting.[1][5]
Caption: Workflow for the safe handling and disposal of this compound salt.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Bis-ANS (4,4'-Dianilino-1,1'-Binaphthyl-5,5'-Disulfonic Acid, Dipotassium Salt) 10 mg | Buy Online [thermofisher.com]
- 3. synchem.de [synchem.de]
- 4. caymanchem.com [caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
